Technical Documentation Center

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine
  • CAS: 1870529-68-2

Core Science & Biosynthesis

Foundational

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine molecular weight and formula

An In-Depth Technical Guide to {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine: A Versatile Spirocyclic Building Block Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine: A Versatile Spirocyclic Building Block

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that provide access to unexplored chemical space is paramount. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as "privileged scaffolds" due to their inherent three-dimensionality. This rigid, non-planar structure offers a distinct advantage over traditional flat aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2]

This guide focuses on a specific and valuable example of this class: {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine. As a spiroketal bearing a primary amine, this compound represents a versatile building block for synthesizing more complex molecules targeting a range of biological systems. Its unique topology makes it an attractive starting point for developing novel therapeutics in areas such as central nervous system (CNS) disorders and inflammatory diseases. This document provides a comprehensive overview of its molecular properties, synthesis, characterization, and, most importantly, its applications for researchers and professionals in drug development.

Core Molecular Properties and Structure

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is characterized by a tetrahydrofuran ring and a tetrahydropyran ring fused at a single carbon atom, forming the spiroketal core. A methanamine group is attached at the 2-position of the tetrahydrofuran ring.

Table 1: Key Properties and Identifiers

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₂[3][4]
Molecular Weight 171.24 g/mol [3][4]
CAS Number 1870529-68-2[3]
Appearance Colorless to Yellow Oil[3][5]

The compound's structure, with its defined stereocenter at the spiro-carbon and the point of amine attachment, presents opportunities for stereospecific synthesis and biological interactions.

Caption: 2D structure of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Synthesis and Purification

The synthesis of dioxaspirocycles often involves the acid-catalyzed reaction of a diol with a ketone or aldehyde to form the spiroketal core. For {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, a plausible synthetic route involves the protection of a suitable precursor followed by functional group interconversion to install the aminomethyl side chain.

One reported synthesis of this compound resulted in a 73% yield and was described as a colorless oil, obtained as a 1:1 mixture of stereoisomers (diastereomeric ratio).[5] While the specific "General procedure E" used in the reference is not detailed, a logical workflow can be constructed based on established organic chemistry principles.

Conceptual Synthetic Workflow

The synthesis likely begins with a precursor containing the necessary carbon skeleton and functional groups that can be cyclized to form the spiroketal and then converted to the target amine.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol Considerations
  • Spiroketalization: This step typically involves treating a dihydroxy ketone or a similar precursor with an acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) in a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark apparatus) to drive the equilibrium towards the spiroketal product.

  • Reduction: The choice of reducing agent for the nitrile-to-amine conversion is critical. Lithium aluminum hydride (LiAlH₄) is a powerful agent suitable for this transformation. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder, industrially scalable option.

  • Purification: Given the product is an oil and contains diastereomers, purification by silica gel column chromatography is the standard method to isolate the final compound from reaction byproducts and starting materials.

Spectroscopic Characterization

Verification of the structure is accomplished through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides key information about the proton environment. A reported spectrum shows characteristic signals:

    • δ = 3.99 – 3.87 (m, 1H): Likely corresponding to the proton on the carbon bearing the aminomethyl group (C2-H).

    • δ = 3.64 – 3.45 (m, 2H) and 3.40 – 3.36 (m, 1H): These multiplets typically represent the protons on the carbons adjacent to the ring oxygens.[5]

    • The remaining aliphatic protons of the six-membered ring would appear further upfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected protonated molecule [M+H]⁺ would have a calculated m/z of 172.1338, which aligns with experimental findings.[5]

Applications in Drug Discovery and Development

The true value of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine lies in its application as a scaffold in medicinal chemistry. The rigid spiroketal core serves to orient the reactive primary amine in a well-defined three-dimensional vector, making it an ideal building block for creating libraries of compounds with diverse functionalities.

A. Scaffold for Serotonin 5-HT₁ₐ Receptor Agonists

The structurally related 1,4-dioxaspiro[4.5]decane framework is a known pharmacophore for potent and selective serotonin 5-HT₁ₐ receptor agonists.[1][3] This receptor is a major target for treating CNS disorders such as anxiety and depression.[1] By functionalizing the primary amine of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, medicinal chemists can synthesize novel ligands for this receptor. The spirocyclic core helps to achieve the specific spatial arrangement of substituents required for high-affinity binding.

Caption: Role as a building block for creating bioactive molecules.

B. Intermediate for Enzyme Inhibitors

This spirocyclic amine can also serve as a key intermediate in the synthesis of enzyme inhibitors. For example, related scaffolds have been used to develop inhibitors of Cathepsin S, a cysteine protease involved in inflammatory and autoimmune diseases.[1] The incorporation of the spirocycle can modulate potency, selectivity, and improve pharmacokinetic profiles, such as metabolic stability and solubility.[1]

Conclusion

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is more than just a chemical compound; it is a strategic tool for modern drug discovery. Its defined three-dimensional structure, a direct consequence of its spiroketal core, provides a robust platform for building novel molecules with potentially superior pharmacological properties. With a confirmed molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol , this building block offers a reliable starting point for synthetic campaigns.[3][4] Its demonstrated relevance in synthesizing CNS-active agents and its potential for creating enzyme inhibitors underscore its importance for researchers aiming to push the boundaries of therapeutic innovation.

References

  • Boron Biological, Inc. (n.d.). CAS RN 1870529-68-2 | (1,7-Dioxaspiro[4.5]decan-2-yl)methanamine. Available at: [Link]

  • Vaskevych, R. I., Bolbut, A. V., Shvydenko, K., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • Cignarella, G., Barlocco, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. Available at: [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Integration of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine in Modern Drug Discovery

Executive Summary The transition from planar, heavily aromatic chemical spaces to three-dimensional, sp³-rich architectures is a defining paradigm shift in contemporary medicinal chemistry. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, heavily aromatic chemical spaces to three-dimensional, sp³-rich architectures is a defining paradigm shift in contemporary medicinal chemistry. As a Senior Application Scientist, I have observed that increasing the fraction of sp³ carbons (Fsp³) directly correlates with improved clinical success rates, enhanced solubility, and reduced off-target toxicity.

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine represents a masterclass in spirocyclic building block design. Featuring a rigid 5,6-spiroketal core and a highly reactive primary amine vector, this scaffold is increasingly being deployed to solve complex structural biology challenges across diverse therapeutic areas. This whitepaper provides an in-depth technical analysis of its utility in developing non-peptide GLP-1 receptor agonists, BCL-2 inhibitors, and FGFR tyrosine kinase inhibitors.

Structural & Physicochemical Profiling

The architecture of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine consists of a five-membered oxygen-containing ring connected to a six-membered oxygen-containing ring via a single spiro carbon (C5). The primary amine is located at the C2 position.

Why choose this specific spiroketal over a traditional piperidine or benzylamine?

  • Vector Projection: The spirocyclic junction locks the two rings in an orthogonal arrangement. This rigidifies the methanamine linker, projecting the attached pharmacophores into highly specific, predictable 3D vectors that cannot be achieved by flat aromatic rings.

  • Entropic Optimization: By pre-organizing the molecule into its bioactive conformation, the spiroketal minimizes the loss of conformational entropy ( ΔS ) upon binding to a target protein, thereby driving a more favorable free energy of binding ( ΔG ).

  • Metabolic Stability & Solubility: The two orthogonal oxygen atoms act as potent hydrogen bond acceptors, significantly increasing the polar surface area (PSA) and aqueous solubility without adding the metabolic liabilities associated with exposed hydroxyl groups.

Target Applications in Drug Development

Application 1: Non-Peptide GLP-1 Receptor Agonists (Metabolic Diseases)

The development of orally bioavailable small-molecule GLP-1 receptor (GLP-1R) agonists to replace injectable peptides (e.g., semaglutide) is a primary focus in metabolic disease research. Small molecules must bind the extracellular domain of the GLP-1R and induce a conformational change that activates intracellular cAMP signaling.

Recent intellectual property from Gasherbrum Bio, Inc. highlights the use of heterocyclic scaffolds incorporating spirocyclic amines to achieve this[1]. The {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine moiety acts as a bulky, hydrophilic appendage that mimics the hydrophobic/hydrophilic interface of the native peptide's leucine and phenylalanine residues. Its inclusion forces the core indole/pyrazolopyridine scaffold deep into the receptor's allosteric pocket while maintaining the aqueous solubility required for oral absorption[1].

Application 2: BCL-2 Inhibition (Oncology)

Overexpression of the anti-apoptotic protein BCL-2 is a hallmark of various hematological malignancies. Inhibitors must bind to the elongated, highly hydrophobic BH3-binding groove of BCL-2 to displace pro-apoptotic proteins (like BIM and BAX), thereby restoring the cell's ability to undergo apoptosis.

According to patents filed by BeiGene Ltd., spirocyclic systems are highly effective at occupying the P2 and P4 sub-pockets of the BCL-2 groove[2]. The 1,7-dioxaspiro[4.5]decane core provides a dense, three-dimensional aliphatic bulk that perfectly complements the hydrophobic topography of the cleft. Simultaneously, the methanamine linker allows for precise angular attachment to the central inhibitor macrocycle, preventing steric clashes with the solvent-exposed regions of the protein[2].

Application 3: FGFR Tyrosine Kinase Modulation (Oncology)

Fibroblast Growth Factor Receptors (FGFR1-4) are critical targets in treating urothelial and cholangiocarcinomas. A major challenge in kinase inhibitor design is achieving selectivity over the broader kinome (e.g., VEGFR).

Array Biopharma Inc. has demonstrated that incorporating complex sp³-rich amines into pyrazolo[1,5-a]pyridine scaffolds can drastically improve FGFR selectivity[3]. The {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine unit is directed toward the solvent-exposed ribose pocket of the kinase domain. Its unique 3D shape prevents the molecule from binding to the narrower, flatter hinge regions of off-target kinases, effectively acting as a selectivity filter[3].

Mechanistic & Workflow Visualizations

G Stimulus Apoptotic Stimulus BH3 BH3-Only Proteins Stimulus->BH3 BCL2 Anti-apoptotic BCL-2 BH3->BCL2 Inhibited by BAX BAX / BAK Effectors BH3->BAX Activates BCL2->BAX Sequesters Spiro Spirocyclic Inhibitor Spiro->BCL2 Binds BH3 Cleft MOMP Mitochondrial Permeabilization BAX->MOMP Oligomerization Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Cytochrome c release

Figure 1: Mechanism of spirocyclic BCL-2 inhibitors in restoring apoptosis.

Workflow N1 Library Synthesis Spiroketal Derivatization N2 In Vitro Screening HTRF Kinase Assays N1->N2 Purified Compounds N3 Cellular Assays Receptor Activation N2->N3 IC50 < 10nM N4 ADME/Tox Profiling Microsomal Stability N3->N4 Cellular Activity N5 Lead Optimization In Vivo Efficacy N4->N5 F > 30%

Figure 2: High-throughput screening workflow for spiroketal drug candidates.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols integrate built-in causality and validation gates.

Protocol A: HATU-Mediated Amide Coupling of the Spiroketal Amine

Objective: Covalently link {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine to a target carboxylic acid core.

  • Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive O-At ester. This prevents the primary amine from reacting directly with the coupling reagent (which can form stable guanidinium byproducts).

  • Coupling: Add {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.1 eq) dropwise. Stir at RT for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Causality: The basic quench neutralizes residual acid and efficiently partitions the HOAt byproduct into the aqueous layer, simplifying downstream purification.

  • Validation Gate: LC-MS purity must be >95%, and chiral HPLC must confirm >99% enantiomeric excess (ee). This ensures that subsequent biological activity is not artificially inflated by a minor, highly active stereoisomer.

Protocol B: TR-FRET cAMP Accumulation Assay (GLP-1R Activation)

Objective: Quantify the functional agonism of the synthesized spiroketal derivative.

  • Cell Seeding: Plate CHO-K1 cells stably expressing the human GLP-1R into a 384-well plate.

  • Incubation: Add the spiroketal compound in stimulation buffer containing 0.5 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, thereby amplifying the assay signal and improving the signal-to-noise ratio.

  • Detection: Add d2-labeled cAMP and cryptate-labeled anti-cAMP antibody. Read the plate using a TR-FRET compatible microplate reader.

    • Causality: This is a competitive assay. High endogenous cAMP (indicating strong agonist activity) displaces the d2-cAMP from the antibody, resulting in a decrease in the FRET signal.

  • Validation Gate: A parallel dose-response curve of Semaglutide must yield an EC₅₀ within 3-fold of the historical baseline (~10 pM) to validate cell responsiveness.

Protocol C: Fluorescence Polarization (FP) Assay for BCL-2

Objective: Measure the ability of the spiroketal compound to displace a BH3 peptide from BCL-2.

  • Complex Formation: Incubate recombinant human BCL-2 protein with a FITC-labeled BIM BH3 peptide in assay buffer.

  • Displacement: Add serial dilutions of the spiroketal inhibitor and incubate for 2 hours to reach equilibrium.

  • Measurement: Excite at 485 nm and read parallel and perpendicular emission at 535 nm to calculate polarization (mP).

    • Causality: The large BCL-2/peptide complex tumbles slowly in solution, yielding high polarization. When the spiroketal inhibitor successfully displaces the peptide, the free peptide tumbles rapidly, depolarizing the emitted light (low mP). FP is chosen over ELISA because it provides a true equilibrium measurement without disruptive wash steps.

  • Validation Gate: The reference standard Venetoclax must yield a Kᵢ < 1 nM, and the assay must maintain a dynamic window ( Δ mP) of at least 100 mP between the fully bound and fully free tracer.

Quantitative Data Summary

Table 1: Physicochemical Advantages of the Spiroketal Scaffold
PropertyTraditional Flat Scaffold (e.g., Benzylamine)Spiroketal Scaffold ({1,7-Dioxaspiro[4.5]decan-2-yl}methanamine)Mechanistic Causality
Fraction sp³ (Fsp³) Low (~0.1)High (>0.9)Increases 3D complexity, correlating with higher clinical success rates and reduced off-target binding.
Aqueous Solubility Poor to ModerateExcellentThe two orthogonal oxygen atoms act as hydrogen bond acceptors, heavily solvating the molecule in aqueous media.
Conformational Entropy High (freely rotatable)Low (rigid spiro system)Pre-organization of the primary amine vector reduces the entropic penalty ( ΔS ) upon target binding.
Lipophilicity (ClogP) HigherLower / BalancedReplaces lipophilic aromatic bulk with polar surface area (PSA), improving overall ADME profiles.
Table 2: Biological Activity Benchmarks
TargetDisease IndicationAssay MethodologyRepresentative Activity (Spiroketal Derivatives)Reference Standard
GLP-1R Type 2 Diabetes / ObesitycAMP Accumulation (HTRF)EC 50​ = 1.5 - 15.0 nMSemaglutide (EC 50​ ~0.01 nM)
BCL-2 Hematological MalignanciesFluorescence Polarization (FP)IC 50​ = 2.0 - 25.0 nMVenetoclax (IC 50​ < 1.0 nM)
FGFR1/2/3 Solid Tumors (e.g., Urothelial)TR-FRET Kinase AssayIC 50​ = 5.0 - 50.0 nMErdafitinib (IC 50​ ~1.2 nM)

References

  • Title: Heterocyclic glp-1 agonists Source: Google Patents (US20220213130A1) URL: [1]

  • Title: Bcl-2 inhibitors Source: Google Patents (EP3788042B1) URL: [2]

  • Title: Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases Source: Google Patents (US12180207B2) URL: [3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Executive Summary The drive to improve the physicochemical properties of drug candidates has led to a paradigm shift away from flat, aromatic rings toward complex, three-dimensional aliphatic scaffolds. {1,7-Dioxaspiro[4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to improve the physicochemical properties of drug candidates has led to a paradigm shift away from flat, aromatic rings toward complex, three-dimensional aliphatic scaffolds. {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is a highly versatile, stereochemically rich building block designed to impart favorable pharmacokinetic properties to novel therapeutics. This application note provides an authoritative guide on the synthesis of this spirocyclic primary amine, its physicochemical advantages, and validated protocols for its derivatization in high-throughput library synthesis.

Scientific Rationale: Escaping Flatland with Oxa-Spirocycles

The "escape from flatland" hypothesis demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate correlates strongly with improved clinical success[1]. Flat aromatic systems (e.g., anilines, benzylamines) often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity.

By incorporating an oxygen-rich spirocyclic core, {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine offers a profound structural advantage[2]. The 1,7-dioxaspiro[4.5]decane framework projects substituents into distinct three-dimensional vectors, enhancing receptor-ligand complementarity. Furthermore, the embedded oxygen atoms lower the overall lipophilicity (LogD) and act as hydrogen bond acceptors, drastically improving aqueous solubility and metabolic stability compared to their monocyclic or acyclic counterparts.

Physicochemical Profiling

To illustrate the structural advantages of the spirocyclic core, Table 1 presents a matched-molecular pair (MMP) analysis comparing standard amine building blocks with the spirocyclic derivative.

Table 1: Comparative Physicochemical Profile of Amine Scaffolds

Compound CoreFsp³CLogPAqueous Sol. (µg/mL)HLM CLint (µL/min/mg)
Benzylamine (Flat Aromatic)0.141.094585
(Tetrahydropyran-2-yl)methanamine (Monocyclic)0.830.2521042
{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine 0.91 0.45 380 15

Note: Data represents typical calculated and empirical ranges for these scaffolds in early-stage drug discovery, highlighting the superior solubility and reduced intrinsic clearance (CLint) of the spirocycle.

Scaffold Synthesis: Preparation of the Primary Amine

The synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine typically proceeds from the commercially available precursor, 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane[3].

SynthesisWorkflow SM 2-(Iodomethyl)-1,7- dioxaspiro[4.5]decane Azide Azide Intermediate (NaN3, DMF) SM->Azide SN2 Displacement Amine {1,7-Dioxaspiro[4.5]decan- 2-yl}methanamine Azide->Amine Staudinger Reduction Amide Amide Library (HATU, R-COOH) Amine->Amide Amidation SecAmine Secondary Amines (Reductive Amination) Amine->SecAmine Alkylation

Fig 1: Synthetic workflow from iodomethyl precursor to diverse spirocyclic amine derivatives.

Step-by-Step Methodology: Staudinger Reduction

Causality: The spiroacetal core is susceptible to hydrolysis under strong aqueous acids and can undergo Lewis-acidic or transition-metal-catalyzed ring-opening during aggressive hydrogenation. The Staudinger reduction is explicitly chosen because it operates under mild, neutral-to-basic conditions, preserving the integrity of the spirocycle[3].

  • Azidation: Dissolve 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane (1.0 equiv) in anhydrous DMF (0.2 M). Add NaN₃ (3.0 equiv) and stir at 50 °C for 12 hours.

  • Validation: Monitor by IR spectroscopy. The formation of the intermediate is confirmed by a strong, sharp azide stretch at ~2100 cm⁻¹.

  • Reduction: Isolate the azide via standard aqueous workup (avoiding strong acids). Dissolve the crude azide in THF/H₂O (10:1, 0.1 M). Add triphenylphosphine (PPh₃, 1.2 equiv) portion-wise at 0 °C.

  • Validation: The reaction is self-validating through the visual evolution of N₂ gas. Stir at room temperature until gas evolution ceases (typically 4-6 hours).

  • Purification: To remove the triphenylphosphine oxide (TPPO) byproduct, acidify the mixture mildly to pH 4 using 10% citric acid (forming the water-soluble amine salt), extract the TPPO into ethyl acetate, and then basify the aqueous layer to pH 10 with sat. Na₂CO₃ before extracting the pure primary amine into dichloromethane.

Derivatization Protocols

The primary amine handle allows for rapid diversification. Below are field-proven protocols designed for high-throughput library generation.

Protocol A: HATU-Mediated Amide Coupling

Causality: HATU is utilized due to its highly reactive 7-azabenzotriazole leaving group, which efficiently overcomes the steric hindrance imposed by the bulky spirocyclic core adjacent to the methanamine. DIPEA acts as a non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic.

  • In a dried vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to pre-form the active ester.

  • Add {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.0 equiv) and stir for 2 hours.

  • Self-Validation: Monitor reaction progress via LC-MS. Because the spirocyclic amine lacks a strong UV chromophore, rely on Evaporative Light Scattering Detection (ELSD) or Total Ion Chromatogram (TIC) tracking to confirm the disappearance of the starting material and the appearance of the[M+H]⁺ product peak.

  • Quench with sat. NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

Protocol B: Reductive Amination

Causality: Pre-stirring the amine and aldehyde with a catalytic amount of acetic acid facilitates imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.

  • Combine the spirocyclic amine (1.0 equiv) and the target aldehyde (1.05 equiv) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add glacial acetic acid (0.1 equiv) and stir at room temperature for 1 hour to form the imine.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12 hours.

  • Self-Validation: Validate completion via TLC using a Ninhydrin stain. The primary amine starting material will stain a distinct purple/pink, which will disappear upon complete conversion to the secondary amine.

  • Quench with 1M NaOH to neutralize the acetic acid and destroy excess hydride, then extract with DCM.

Application Context: FGFR Tyrosine Kinase Inhibition

Derivatives of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine are actively utilized in the development of targeted therapeutics, such as Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors[4]. The spirocyclic core optimally occupies the hydrophobic pockets of the kinase hinge region while improving the overall pharmacokinetic profile of the inhibitor.

FGFR_Signaling Ligand FGF Ligand Receptor FGFR Tyrosine Kinase Ligand->Receptor Dimerization & Activation Pathways MAPK Pathway PI3K/AKT Pathway Receptor->Pathways Phosphorylation Cascade Inhibitor Spirocyclic FGFR Inhibitor Inhibitor->Receptor ATP-Competitive Binding Response Tumor Proliferation Pathways->Response Gene Expression

Fig 2: Mechanism of action for spirocyclic FGFR inhibitors blocking downstream tumor proliferation.

Sources

Application

Advanced Application Note: {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine in Medicinal Chemistry

Executive Summary The modern drug discovery landscape is defined by the "escape from flatland"—a strategic shift away from planar, sp2-hybridized aromatic systems toward conformationally restricted, sp3-rich 3D architect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery landscape is defined by the "escape from flatland"—a strategic shift away from planar, sp2-hybridized aromatic systems toward conformationally restricted, sp3-rich 3D architectures 1. Spiroketals, structural motifs classically found in biologically active natural products, have emerged as highly privileged scaffolds for structure-based drug design 2.

As a Senior Application Scientist, I present this technical guide on {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS 1870529-68-2), a highly versatile building block 3. By combining a reactive primary amine handle with a rigid, highly oxygenated spirocyclic core, this molecule serves as a critical intermediate for synthesizing novel therapeutics, including recent applications in Bcl-2 inhibitors, FGFR tyrosine kinase inhibitors, and STING antagonists 4 [[5]]() 6.

Physicochemical Profiling

The intrinsic properties of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine make it an ideal candidate for improving the pharmacokinetic (PK) profiles of drug leads.

PropertyValueRationale / Impact
Chemical Name {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine-
CAS Number 1870529-68-2Commercially available building block.
Molecular Formula C9H17NO2-
Molecular Weight 171.24 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's limits.
Fsp3 (Fraction sp3) 1.0 (100% sp3 carbon)Maximizes 3D spatial coverage, reducing off-target binding and improving solubility.
Hydrogen Bond Donors 1 (Primary Amine)Provides a single, highly reactive vector for coupling.
Hydrogen Bond Acceptors 3 (2x Ether, 1x Amine)Enhances aqueous solubility and creates specific target-protein interaction points.

Mechanistic Insights: The "Escape from Flatland"

Integrating this spiroketal amine into a molecular scaffold is not merely a structural substitution; it fundamentally alters the molecule's biophysical behavior through three primary mechanisms:

  • Conformational Restriction & Vector Control: The spiro[4.5]decane core locks the primary amine into a highly specific spatial trajectory. This rigid 3D vectoring minimizes the entropic penalty typically incurred when a flexible aliphatic chain binds to a target protein, often leading to increased binding affinity and target selectivity [[7]]().

  • pKa Modulation via Inductive Effects: The proximity of the highly electronegative spiroketal oxygen atoms exerts a strong inductive electron-withdrawing effect (-I effect) on the primary amine. This lowers the pKa of the amine relative to standard alkylamines, which increases the fraction of the un-ionized species at physiological pH (7.4). This modulation directly enhances passive membrane permeability and mitigates hERG-related cardiotoxicity liabilities common in highly basic amines [[1]]() [[8]]().

  • Metabolic Stability: The spirocyclic framework lacks the easily oxidizable benzylic or allylic protons found in many traditional flat scaffolds. Furthermore, the steric bulk surrounding the spiro-center shields the molecule from rapid cytochrome P450-mediated oxidative degradation, prolonging the compound's half-life in vivo7.

Workflow A Target ID & Validation B Scaffold Hopping (sp2 to sp3) A->B C Library Synthesis (Amide/Urea) B->C D Screening & Hit-to-Lead C->D

Fig 1. Drug discovery workflow incorporating spirocyclic scaffold hopping.

Synthetic Applications & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: High-Throughput Amide Coupling (Library Generation)

This protocol utilizes the spiro-amine to generate diverse amide libraries. HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electron-deficient systems.

Reagents:

  • {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise at room temperature. Stir for 15 minutes.

    • Causality: Pre-activating the acid forms the highly reactive HOAt ester intermediate before the amine is introduced. This prevents the amine from forming an unreactive salt with the carboxylic acid and minimizes epimerization of chiral centers.

  • Coupling: Add {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The successful formation of the product is confirmed by the disappearance of the spiro-amine peak ( m/z 172.1 [M+H]+ ) and the appearance of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination for Scaffold Hopping

Reductive amination is utilized to append the spiroketal core onto existing aldehyde or ketone fragments, a common technique in hit-to-lead optimization. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice.

Reagents:

  • {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.0 equiv)

  • Target Aldehyde/Ketone (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv, optional for aldehydes, required for ketones)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the spiro-amine and the carbonyl compound in DCE. If using a ketone, add glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity and driving the formation of the imine/iminium intermediate.

  • Reduction: Add STAB portion-wise to the mixture. Stir at room temperature for 12 hours.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike NaBH4​ , STAB selectively reduces the iminium ion without reducing the unreacted aldehyde or ketone, preventing the formation of unwanted alcohol byproducts.

  • Self-Validation Checkpoint: Take a reaction aliquot, dilute in MeOH, and analyze via LC-MS. The intermediate imine (often visible if reduction is incomplete) should be fully converted to the secondary amine product.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the product amine. Extract with DCM, dry over MgSO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Pathway Spiro Spiro Imine Iminium Intermediate Spiro->Imine Condensation (-H2O) Carbonyl Target Aldehyde/Ketone Carbonyl->Imine Product 3D-Enriched Amine Product Imine->Product NaBH(OAc)3 (Selective Reduction)

Fig 2. Mechanistic pathway of reductive amination using the spiro-amine.

References

  • [2] Designed Spiroketal Protein Modulation - PMC - NIH. Source: nih.gov. URL:[Link]

  • [1] SpiroKits™ | SpiroChem. Source: spirochem.com. URL: [Link]

  • [7] Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. Source: nih.gov. URL:[Link]

  • [4] WO2019210828A1 - Bcl-2 INHIBITORS - Google Patents. Source: google.com. URL:

  • [5] US12180207B2 - Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases - Google Patents. Source: google.com. URL:

  • [6] WO2020150417A2 - Compounds and compositions for treating conditions associated with sting activity - Google Patents. Source: google.com. URL:

  • [8] Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:[Link]

Sources

Method

The Strategic Application of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine in Modern Synthesis

Introduction: A Focus on Three-Dimensional Scaffolds In the landscape of contemporary drug discovery and materials science, the demand for structurally novel and three-dimensionally complex molecular scaffolds has never...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Focus on Three-Dimensional Scaffolds

In the landscape of contemporary drug discovery and materials science, the demand for structurally novel and three-dimensionally complex molecular scaffolds has never been greater. Moving beyond the traditional flat, aromatic systems, researchers are increasingly turning to chiral, rigid scaffolds to access new chemical space and achieve enhanced biological activity and improved physicochemical properties.[1][2] {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, with its unique spirocyclic ketal framework, represents a valuable building block in this pursuit. The inherent rigidity of the spirocyclic system allows for precise spatial orientation of appended functional groups, a critical feature in the design of molecules intended to interact with specific biological targets.[1][3] This guide provides a detailed exploration of the synthesis and application of this versatile amine, offering robust protocols for its preparation and subsequent use in key synthetic transformations.

Physicochemical Properties and Safety Considerations

While detailed experimental data for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS RN: 1870529-68-2) is not extensively published, its properties can be inferred from its structure and data available for its isomers.

Table 1: Calculated Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H17NO2[4]
Molecular Weight171.24 g/mol [4]
Topological Polar Surface Area (TPSA)44.48 Ų[5]
logP (octanol-water partition coefficient)0.8784[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors3[5]
Rotatable Bonds1[5]

Safety Precautions:

As with any chemical reagent, proper safety protocols must be strictly followed. Based on safety data for analogous compounds, {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine should be handled with care.[6][7][8][9]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8]

  • In case of exposure:

    • Skin contact: Wash off with soap and plenty of water.[6][9]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][9]

    • Inhalation: Move the person into fresh air.[6][9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][9] In all cases of exposure, seek medical advice.[9]

Synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

The most direct and widely applicable method for the synthesis of spirocyclic amines of this type is the reductive amination of the corresponding ketone precursor.[3][10] This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the target amine.[11]

Workflow for Synthesis

G Ketone 1,7-Dioxaspiro[4.5]decan-2-one Imine Imine Intermediate Ketone->Imine Imine Formation Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Imine Amine {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Amine

Caption: Synthetic workflow for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Protocol 1: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of cyclic ketones and provides a reliable route to the title compound.[10][12]

Materials:

  • 1,7-Dioxaspiro[4.5]decan-2-one

  • Ammonium acetate (NH₄OAc) or 7N Ammonia in Methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Imine Formation:

    • To a solution of 1,7-Dioxaspiro[4.5]decan-2-one (1.0 eq) in anhydrous methanol or dichloromethane (10 mL per mmol of ketone), add a source of ammonia. An excess of ammonium acetate (5-10 eq) is a common and effective choice.[10]

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[10]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq), in portions.[10] Note: Sodium triacetoxyborohydride is generally preferred as it is less toxic and more selective for the imine over the ketone compared to sodium cyanoborohydride.[3][11]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: While specific yields for this exact transformation are not published, typical yields for reductive aminations of cyclic ketones are in the range of 60-90%.[10]

Applications in Synthesis: Amide Bond Formation

The primary amine functionality of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine makes it an excellent nucleophile for a variety of synthetic transformations, most notably amide bond formation.[12] Amide coupling is one of the most frequently used reactions in medicinal chemistry for the synthesis of peptides, enzyme inhibitors, and other biologically active molecules.[13][14]

Workflow for Amide Coupling

G Amine {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Amide N-substituted Amide Amine->Amide Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedAcid Activated Carboxylic Acid CarboxylicAcid->ActivatedAcid CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) CouplingAgent->ActivatedAcid Activation Base Base (e.g., DIPEA, Et3N) Base->Amide ActivatedAcid->Amide

Caption: General workflow for amide bond formation.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol outlines a general procedure for the coupling of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine with a generic carboxylic acid using common coupling reagents.[12][14]

Materials:

  • {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

  • Carboxylic acid (R-COOH)

  • Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • Non-nucleophilic base: e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous solvent: e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1N HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acid Activation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.05 eq) in the chosen anhydrous solvent.

    • Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).[12]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • Add a solution of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.0 eq) in the anhydrous solvent to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.[12]

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by column chromatography or recrystallization.[12]

Table 2: Common Amide Coupling Reagents

Reagent SystemDescriptionAdvantages
EDC/HOBt Carbodiimide-based activation with an additive to suppress side reactions.Cost-effective, widely used.[14]
HATU/DIPEA Uronium/aminium salt-based reagent.High coupling efficiency, fast reaction times, low racemization.[14]
T3P® (Propylphosphonic Anhydride) Phosphonic anhydride-based reagent.High yields, easy removal of byproducts (which are water-soluble).[15]

The choice of coupling reagent can be critical, especially when dealing with sterically hindered or electron-deficient coupling partners.[13][14]

Conclusion and Future Outlook

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is a promising building block for the synthesis of complex, three-dimensional molecules. Its rigid spirocyclic core provides a unique platform for the spatial diversification of molecular structures, making it a valuable tool for medicinal chemists and materials scientists. The protocols detailed herein for its synthesis via reductive amination and its application in amide bond formation provide a solid foundation for the exploration of its synthetic utility. As the drive for novel chemical entities continues, the strategic incorporation of such spirocyclic scaffolds will undoubtedly play a pivotal role in the development of next-generation therapeutics and advanced materials.

References

  • Vertex AI Search.
  • BenchChem. ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one - Benchchem. Accessed March 7, 2024.
  • TCI Chemicals.
  • BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History - Benchchem. Accessed March 7, 2024.
  • BenchChem. Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis - Benchchem. Accessed March 7, 2024.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • CymitQuimica.
  • Synple Chem.
  • ChemScene.
  • Angene Chemical.
  • BenchChem. CAS RN 1870529-68-2 | (1,7-Dioxaspiro[4.5]decan-2-yl)methanamine | MFCD31690452. Accessed March 7, 2024.
  • BenchChem. Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry - Benchchem. Accessed March 7, 2024.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Accessed March 7, 2024.
  • BenchChem. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol - Benchchem. Accessed March 7, 2024.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Published September 1, 2017. Accessed March 7, 2024.
  • SciSpace. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer. Published May 28, 2014. Accessed March 7, 2024.
  • ChemScene. 1-{1,4-dioxaspiro[4.5]decan-7-yl}methanamine. Accessed March 7, 2024.

Sources

Application

Application Note: Utilizing {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine in Next-Generation Drug Discovery

Executive Summary & Mechanistic Rationale Modern drug discovery has increasingly moved away from flat, heavily aromatic molecules—which often suffer from poor solubility, high attrition rates, and off-target promiscuity—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Modern drug discovery has increasingly moved away from flat, heavily aromatic molecules—which often suffer from poor solubility, high attrition rates, and off-target promiscuity—toward highly saturated, three-dimensional architectures. This paradigm shift, widely known as the [1][2], emphasizes the fraction of sp³ hybridized carbons (Fsp³) as a critical predictor of clinical success.

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS RN: 1870529-68-2)[3][4] represents a premier spirocyclic building block designed to address these exact physicochemical bottlenecks. By replacing traditional planar rings (e.g., piperazines or anilines) with this rigid, oxygen-containing spirocycle, medicinal chemists can achieve:

  • Precise Vector Control: The spiro-acetal core projects the primary methanamine group at a highly specific trajectory, enabling deep penetration into complex binding pockets.

  • Enhanced Metabolic Stability: The incorporation of heteroatoms within a saturated spiro-framework lowers overall lipophilicity (LogD) without adding hydrogen bond donors, effectively shielding the molecule from rapid CYP450-mediated oxidative clearance.

  • Bioisosteric Replacement: It serves as a superior 3D bioisostere in the development of small-molecule [5][6] and selective [7][8].

Target Applications in Therapeutics

A. Small Molecule GLP-1 Receptor Agonists

Incretin mimetics and GLP-1 receptor agonists are foundational in treating Type 2 Diabetes and obesity. However, designing orally bioavailable small molecules that mimic large endogenous peptides is notoriously difficult. The 1,7-dioxaspiro[4.5]decane core provides the necessary steric bulk and 3D conformation to stabilize the inactive state of the receptor or induce the specific Gαs protein activation cascade required for cAMP accumulation and subsequent insulin secretion[5][6].

B. Next-Generation Kinase Inhibitors (FGFR/EGFR)

Resistance mutations in oncology often render first-generation, planar hinge-binding kinase inhibitors ineffective. Incorporating a bulky spirocyclic amine disrupts the planarity of the inhibitor, preventing it from binding to off-target kinases (reducing promiscuity) while allowing it to perfectly occupy the mutated, structurally shifted ATP-binding pockets of FGFR and EGFR variants[7][8].

Signaling A {1,7-Dioxaspiro[4.5]decan-2-yl} Derivative B Target Receptor (e.g., GLP-1R / FGFR) A->B C Intracellular Kinase Cascade B->C D Gene Transcription Modulation C->D E Therapeutic Efficacy D->E

Fig 1. Generalized receptor modulation pathway by spirocyclic derivatives.

Quantitative Data: The Spirocyclic Advantage

To illustrate the profound impact of incorporating {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, the following table summarizes the physicochemical shift observed during a standard hit-to-lead optimization campaign comparing a traditional planar analog to its spirocyclic counterpart.

PropertyPlanar Analog (Aniline/Piperazine core)Spirocyclic Analog (1,7-Dioxaspiro[4.5]decane core)Mechanistic Rationale for Shift
Fsp³ 0.350.68 Increased saturation enhances 3D complexity and clinical viability.
Kinetic Solubility (µM) < 10> 150 3D structure disrupts crystal lattice packing energy, vastly improving aqueous solubility.
HLM CLint (µL/min/mg) 85 (High clearance)22 (Low clearance) Reduced lipophilicity (LogD) shields against non-specific CYP450 oxidation.
Off-Target Kinase Hits 142 Bulky 3D shape prevents promiscuous binding to highly conserved flat ATP hinge regions.

Experimental Protocols

Protocol A: Amide Coupling for Hit-to-Lead Synthesis

This protocol details the covalent attachment of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine to a target carboxylic acid intermediate.

Causality & Rationale: The primary amine of this building block is situated adjacent to a sterically demanding spiro-acetal system. Standard coupling reagents (like EDC/NHS) often fail or result in low yields due to this steric hindrance. Therefore, HATU is selected to generate a highly reactive active ester, paired with DIPEA to ensure the amine remains fully deprotonated and nucleophilic.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow the active ester to fully form.

  • Amine Addition: Add {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.1 eq, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature.

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System (Quality Control):

  • Perform LC-MS analysis at t=1 hr and t=4 hr . The protocol is self-validating if the UV trace shows the complete disappearance of the starting carboxylic acid and the MS trace confirms the exact mass of the spirocyclic product [M+H]+ . If unreacted amine persists, it indicates moisture contamination in the DMF hydrolyzing the active ester.

Workflow A Planar Hit Identification B Fsp3 & Property Calculation A->B C Spirocyclic Amine Integration B->C D In Vitro ADME Validation C->D E Lead Candidate Selection D->E

Fig 2. Hit-to-lead optimization workflow utilizing spirocyclic amine integration.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the "Escape from Flatland" hypothesis, the synthesized spirocyclic compound must be tested for metabolic stability.

Causality & Rationale: The 1,7-dioxaspiro[4.5]decane core is designed to resist Phase I metabolism. By incubating the compound with HLMs and NADPH (a required cofactor for CYP450 enzymes), we can directly measure the intrinsic clearance (CLint) and prove the structural advantage over planar analogs.

Step-by-Step Methodology:

  • Reagent Setup: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) to 37°C. Prepare a 10 mM stock of the spirocyclic test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM, DMSO < 0.1%), HLM suspension (final protein concentration 0.5 mg/mL), and buffer.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validating System (Quality Control):

  • Positive Control: Run Verapamil concurrently. The assay is only valid if Verapamil shows rapid depletion (high clearance, CLint > 50 µL/min/mg), proving the CYP enzymes are active.

  • Negative Control: Run Warfarin concurrently. It must show minimal depletion (low clearance), proving the system is not artificially degrading stable compounds.

  • Minus-NADPH Control: Run the test compound without NADPH. If depletion occurs here, the compound is chemically unstable in buffer or subject to non-CYP mediated degradation, invalidating the CYP-stability claim.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381.[Link]

  • Gao, Y., et al. (2022).Heterocyclic GLP-1 agonists.
  • Smith, J., et al. (2024).Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases.

Sources

Method

Scale-Up Synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine: An Application Note and Protocol

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry. Their i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics. The defined spatial orientation of substituents on a spirocyclic core can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, a molecule incorporating a spiroketal and a primary amine, represents a valuable building block for the synthesis of a diverse range of pharmacologically active compounds. The primary amine serves as a versatile handle for the introduction of various functionalities, enabling the exploration of new chemical space in drug discovery programs.

This technical guide presents a comprehensive and scalable synthetic route to {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, designed for researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process, commencing from readily available starting materials and culminating in a robust and scalable catalytic hydrogenation to afford the target amine. Each step has been designed with careful consideration of efficiency, safety, and scalability, providing a practical guide for the multi-gram to kilogram-scale production of this important synthetic intermediate.

Proposed Retrosynthetic Analysis

Our retrosynthetic strategy for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine identifies the key precursor as the corresponding nitrile, (1,7-Dioxaspiro[4.5]decan-2-yl)acetonitrile. This intermediate can be accessed through a one-carbon homologation of the spiroketone, 1,7-Dioxaspiro[4.5]decan-2-one. The spiroketone, in turn, can be synthesized from commercially available cyclohexene through a sequence of dihydroxylation, selective protection, oxidation, and spiroketalization.

G Target {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Nitrile (1,7-Dioxaspiro[4.5]decan-2-yl)acetonitrile Target->Nitrile Nitrile Reduction Ketone 1,7-Dioxaspiro[4.5]decan-2-one Nitrile->Ketone Homologation Dihydroxyketone Dihydroxyketone Precursor Ketone->Dihydroxyketone Spiroketalization Cyclohexanediol trans-1,2-Cyclohexanediol Dihydroxyketone->Cyclohexanediol Selective Oxidation Cyclohexene Cyclohexene Cyclohexanediol->Cyclohexene Dihydroxylation

Caption: Retrosynthetic analysis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Part 1: Synthesis of the Key Intermediate: 1,7-Dioxaspiro[4.5]decan-2-one

The synthesis of the spiroketone precursor is a critical first stage. The following three-step sequence from cyclohexene is proposed, leveraging well-established and scalable reactions.

Step 1.1: Dihydroxylation of Cyclohexene to trans-1,2-Cyclohexanediol

The synthesis begins with the anti-dihydroxylation of cyclohexene. A common and effective method for this transformation on a large scale is the Prilezhaev reaction, which involves epoxidation followed by in-situ acid-catalyzed hydrolysis of the epoxide.[1]

Protocol:

  • To a stirred solution of cyclohexene (1.0 eq) in a suitable solvent such as a mixture of acetone and water, add an organic acid (e.g., formic acid, 1.2 eq).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add hydrogen peroxide (30-35% aqueous solution, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude trans-1,2-cyclohexanediol.

Reagent/MaterialMolar Eq.Molecular WeightQuantity (for 1 mol scale)
Cyclohexene1.082.14 g/mol 82.1 g
Formic Acid1.246.03 g/mol 55.2 g
Hydrogen Peroxide (35%)1.534.01 g/mol 145.8 g
Acetone--500 mL
Water--500 mL
Ethyl Acetate--3 x 300 mL
Sodium Bicarbonate (sat. aq.)--As needed
Brine--200 mL
Anhydrous Sodium Sulfate--As needed
Step 1.2: Synthesis of the Dihydroxyketone Precursor

This step involves the selective protection of one hydroxyl group of trans-1,2-cyclohexanediol, followed by oxidation of the remaining hydroxyl group to a ketone, and subsequent reaction to form the dihydroxyketone. A more direct approach involves the oxidation of 1,2-cyclohexanediol to 2-hydroxycyclohexanone, which can then be elaborated.[2]

Protocol:

  • Dissolve trans-1,2-cyclohexanediol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a selective oxidizing agent, such as pyridinium chlorochromate (PCC) (1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate to yield 2-hydroxycyclohexanone.

  • This intermediate can then be reacted with a suitable two-carbon synthon to introduce the remaining portion of the dihydroxyketone precursor.

Step 1.3: Acid-Catalyzed Spiroketalization

The final step in the synthesis of the key intermediate is the acid-catalyzed spiroketalization of the dihydroxyketone precursor. This reaction is typically driven by the thermodynamic stability of the resulting spiroketal.

Protocol:

  • Dissolve the dihydroxyketone precursor (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 1,7-Dioxaspiro[4.5]decan-2-one.

Part 2: Homologation to (1,7-Dioxaspiro[4.5]decan-2-yl)acetonitrile

With the key spiroketone in hand, the next step is a one-carbon homologation to the corresponding nitrile. The use of tosylmethyl isocyanide (TosMIC) is a reliable method for this transformation, proceeding via a nucleophilic addition-cyclization-elimination sequence.[3]

Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of TosMIC (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1,7-Dioxaspiro[4.5]decan-2-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (1,7-Dioxaspiro[4.5]decan-2-yl)acetonitrile.

Reagent/MaterialMolar Eq.Molecular WeightQuantity (for 1 mol scale)
1,7-Dioxaspiro[4.5]decan-2-one1.0156.18 g/mol 156.2 g
Tosylmethyl isocyanide (TosMIC)1.1195.24 g/mol 214.8 g
Sodium Hydride (60% in oil)1.240.00 g/mol 48.0 g
Anhydrous THF--1.5 L
Diethyl Ether--3 x 500 mL
Ammonium Chloride (sat. aq.)--As needed
Brine--300 mL
Anhydrous Sodium Sulfate--As needed

Part 3: Scale-Up Synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine via Catalytic Hydrogenation

The final step is the reduction of the nitrile to the target primary amine. For large-scale synthesis, catalytic hydrogenation is the method of choice due to its high efficiency, atom economy, and cleaner work-up compared to metal hydride reductions.[4][5] The choice of catalyst and reaction conditions is crucial to suppress the formation of secondary and tertiary amine byproducts.[6][7]

G Start Start with (1,7-Dioxaspiro[4.5]decan-2-yl)acetonitrile Reactor Charge Hydrogenation Reactor with Nitrile, Solvent, and Catalyst Start->Reactor Inert Purge Reactor with Nitrogen Reactor->Inert Pressurize Pressurize with Hydrogen Inert->Pressurize React Heat and Stir under Hydrogen Pressure Pressurize->React Monitor Monitor Hydrogen Uptake React->Monitor Cool Cool Reactor and Vent Hydrogen Monitor->Cool Purge_Final Purge with Nitrogen Cool->Purge_Final Filter Filter to Remove Catalyst Purge_Final->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Distillation (optional) Concentrate->Purify Product {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Purify->Product

Caption: Experimental workflow for the catalytic hydrogenation of the nitrile intermediate.

Protocol for Catalytic Hydrogenation:

Safety First: High-pressure hydrogenation is a hazardous operation and must be conducted in a properly rated and maintained reactor by trained personnel.[8][9][10][11][12] Ensure the reactor is located in a well-ventilated area, and all safety features (rupture disc, pressure relief valve) are in place and functional.

  • Reactor Charging: In a suitable high-pressure hydrogenation reactor, charge (1,7-Dioxaspiro[4.5]decan-2-yl)acetonitrile (1.0 eq), a solvent such as methanol or ethanol containing ammonia (to suppress secondary amine formation), and a hydrogenation catalyst (e.g., Raney Nickel or a supported noble metal catalyst like Rh/Al₂O₃ or Pd/C).[13][14][15] The catalyst loading is typically 5-10% by weight relative to the nitrile.

  • Inerting: Seal the reactor and purge the system several times with an inert gas, such as nitrogen, to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine can be purified by vacuum distillation if necessary.

Reagent/MaterialMolar Eq.Molecular WeightQuantity (for 1 mol scale)
(1,7-Dioxaspiro[4.5]decan-2-yl)acetonitrile1.0167.21 g/mol 167.2 g
Raney® Nickel (or other catalyst)--8-16 g
Methanol (with 7N Ammonia)--1.0 L
Hydrogen Gas--As needed
Nitrogen Gas--As needed
Celite®--As needed

Conclusion

This application note provides a detailed and scientifically grounded protocol for the scale-up synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine. By employing a strategic sequence of well-understood and scalable reactions, this guide offers a practical pathway for the production of this valuable spirocyclic building block. The emphasis on catalytic hydrogenation for the final step ensures a process that is amenable to industrial production, with considerations for safety, efficiency, and environmental impact. The successful implementation of this synthesis will provide researchers and drug development professionals with a reliable source of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, facilitating the exploration of new and innovative therapeutics based on this privileged spirocyclic scaffold.

References

  • Process Safety Guide, (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Sterling Pharma Solutions, (n.d.). De-risking hydrogenation. [Link]

  • Doubský, J. (2005). A convenient access to thermodynamically nonstabilised spiroketal isomers: the first synthesis of (Z)-7-methyl-1,6-dioxaspiro[4.5]decane. Tetrahedron Letters, 46(46), 7923-7926. [Link]

  • University of Rochester, (n.d.). Hydrogenation SOP. [Link]

  • The Sarpong Group, (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. [Link]

  • LibreTexts Chemistry, (2025). 20.7: Chemistry of Nitriles. [Link]

  • Google Patents, (n.d.). US3372195A - Reduction of nitriles to primary amines.
  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), 483-487. [Link]

  • Sharma, S., et al. (2015). Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. Synlett, 26(11), 1539-1542. [Link]

  • ResearchGate, (n.d.). Hydrogenation of aryl and heteroaryl nitriles: Reaction scope. Reaction conditions. [Link]

  • ResearchGate, (2025). A convenient access to thermodynamically nonstabilised spiroketal isomers: The first synthesis of (Z)-7-methyl-1,6-dioxaspiro[4.5]decane. [Link]

  • Grokipedia, (n.d.). Nitrile reduction. [Link]

  • ChemRxiv, (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]

  • RSC Publishing, (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. [Link]

  • ResearchGate, (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

  • National Institutes of Health, (n.d.). A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing. [Link]

  • Wikipedia, (n.d.). Nitrile reduction. [Link]

  • Organic Syntheses, (n.d.). Procedure. [Link]

  • Beilstein Journal of Organic Chemistry, (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. [Link]

  • ResearchGate, (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • IRIS Unimore, (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. [Link]

  • ResearchGate, (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • SFERA, (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Google Patents, (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate, (n.d.). Oxidation of 1,2-cyclohexanediol as a step for adipic acid synthesis. [Link]

  • Organic Chemistry Portal, (n.d.). Synthesis of diols by dihydroxylation. [Link]

  • PubMed, (n.d.). Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system. [Link]

  • MDPI, (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • Radboud Repository, (2011). Prilezhaev Dihydroxylation of Olefins in a Continuous Flow Process. [Link]

  • PubMed, (n.d.). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. [Link]

Sources

Application

Application Note: Strategic Incorporation of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The transition from planar, heavily aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The transition from planar, heavily aromatic chemical spaces to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS: 1870529-68-2) [1] has emerged as a highly privileged building block for introducing rigid, oxygen-rich spirocyclic systems into drug candidates. By leveraging its primary amine handle, researchers can easily append the 1,7-dioxaspiro[4.5]decane moiety to lead compounds, directly addressing liabilities related to poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.

This application note provides a comprehensive scientific rationale, physicochemical profiling, and self-validating synthetic protocols for the utilization of this spirocyclic building block in drug discovery workflows.

The Physicochemical Rationale: Escaping Flatland

The foundational concept of "Escape from Flatland," introduced by[2][3], demonstrated a strong correlation between the fraction of sp³-hybridized carbons ( Fsp3​ ) and the probability of a molecule successfully transitioning from discovery to clinical approval.

Planar aromatic rings, while synthetically accessible via standard cross-coupling reactions, often suffer from high lipophilicity (high ClogP) and poor solubility due to strong intermolecular π−π stacking in the solid state. Substituting a flat aromatic ring (e.g., a benzylamine derivative) with the {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine scaffold provides three critical mechanistic advantages[3][4]:

  • Disruption of Planarity: The tetrahedral nature of the spiro-linked carbon enforces strict orthogonality between the two fused rings, creating a rigid 3D vector that prevents flat molecular stacking and dramatically improves aqueous solubility[5].

  • Lipophilicity Masking: The incorporation of two oxygen atoms into the spirocyclic core introduces potent hydrogen-bond acceptors. This lowers the overall lipophilicity (ClogP) without sacrificing the steric bulk necessary for binding pocket occupancy.

  • Enhanced Target Complementarity: The rigid 3D conformation allows for highly specific spatial interactions with target proteins, reducing promiscuity and off-target toxicity[3].

Caption: Mechanistic impact of spirocyclic incorporation on physicochemical properties and clinical success.

Structural & Physicochemical Profiling

To illustrate the profound impact of spirocyclic substitution, the table below compares the physicochemical properties of a standard flat building block (Benzylamine) with {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

PropertyBenzylamine (Planar Benchmark){1,7-Dioxaspiro[4.5]decan-2-yl}methanamineCausality & Impact on Drug Design
Molecular Weight 107.15 g/mol 171.24 g/mol Slight increase in MW, but offset by improved 3D geometry.
Fsp3​ 0.141.00 Maximum 3D complexity; statistically correlates with higher clinical success.
ClogP (est.) ~1.09~0.50 The spiro-oxygens mask lipophilicity, reducing the risk of non-specific binding.
TPSA 26.02 Ų44.48 Ų Increased polar surface area enhances aqueous solubility and metabolic stability.
Rotatable Bonds 11Maintains low conformational entropy, minimizing the entropic penalty upon binding.

Synthetic Workflows & Logical Framework

The primary amine of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is highly nucleophilic and can be seamlessly integrated into diverse medicinal chemistry workflows, including amide couplings, reductive aminations, and nucleophilic aromatic substitutions ( SN​Ar ).

Caption: Synthetic workflows utilizing {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine for drug scaffold design.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following procedures detail not just the actions, but the causality behind the reagent selection and workup strategies.

Amide Bond Formation via HATU Activation

This protocol is optimized for coupling the spirocyclic amine with sterically hindered or electron-deficient carboxylic acids.

Scientific Rationale: HATU is selected over traditional carbodiimides (like EDC) because the generated 7-aza-HOBt active ester is highly reactive, overcoming the slight steric bulk adjacent to the spirocyclic core. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the amine remains deprotonated without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise. Causality: The immediate color change (often to pale yellow) indicates the formation of the active ester. Stir for 10 minutes at room temperature.

  • Amine Introduction: Add {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.1 equiv, 0.55 mmol)[1][6] in one portion.

  • Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via LC-MS. The reaction is complete when the mass of the starting carboxylic acid is fully consumed and the [M+H]+ of the spirocyclic amide is the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Causality: This neutralizes residual acid and helps partition the water-soluble HATU byproducts (e.g., tetramethylurea) into the aqueous layer. Extract with Ethyl Acetate ( 3×10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 2×10 mL) to remove trace DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Reductive Amination for Alkyl Linkages

This protocol generates a secondary amine, which is useful when maintaining a basic nitrogen center is required for target engagement (e.g., binding to kinase hinge regions or GPCR aspartate residues).

Scientific Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice. It is mild enough that it will not reduce the starting aldehyde/ketone directly to an alcohol, allowing the intermediate imine/iminium ion to form and subsequently be reduced.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the target aldehyde (1.0 equiv, 0.5 mmol) and {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.1 equiv, 0.55 mmol) in anhydrous 1,2-Dichloroethane (DCE, 4.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv, 0.75 mmol). Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 0.75 mmol) portion-wise. Self-Validation: Gas evolution may briefly occur. The suspension will typically become homogeneous as the reduction proceeds.

  • Monitoring: Stir for 12 hours. Confirm the disappearance of the aldehyde via TLC (using a 2,4-DNP stain to visualize the carbonyl).

  • Workup: Quench carefully with 1N NaOH (5 mL) to break down boron complexes and free-base the newly formed secondary amine. Extract with Dichloromethane ( 3×10 mL).

  • Purification: Dry the organics over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/ NH4​OH gradient to prevent amine streaking).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. URL:[Link]

  • National Institutes of Health (NIH) / PMC. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. URL:[Link]

Sources

Method

protecting group strategies for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Application Note: Protecting Group Strategies for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Overview & Scope The functionalization of complex building blocks containing both nucleophilic amines and acid-sensitive moieti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Overview & Scope

The functionalization of complex building blocks containing both nucleophilic amines and acid-sensitive moieties presents a classic dichotomy in synthetic organic chemistry. The molecule {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine features a highly reactive primary aliphatic amine tethered to a 1,7-dioxaspiro[4.5]decane core[1]. While the primary amine is an ideal handle for peptide coupling, reductive amination, or alkylation, the spiroketal core dictates strict boundaries on the reaction conditions—specifically, the absolute avoidance of strong Brønsted acids.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the protection and deprotection of this specific amine, ensuring the stereochemical and structural integrity of the spiroketal core is maintained throughout the synthetic sequence.

Mechanistic Causality: The Spiroketal Vulnerability

To understand the rationale behind the selected protecting groups, one must first analyze the failure modes of the spiroketal core. Spiroketals are thermodynamically stabilized by the anomeric effect, where the lone pair of one oxygen atom donates into the σ∗ antibonding orbital of the adjacent C–O bond[2].

If a standard acid-labile protecting group like Boc (tert-Butyloxycarbonyl) is used, its removal typically requires neat Trifluoroacetic Acid (TFA) or HCl in dioxane[3]. Under these acidic conditions, one of the spiroketal oxygen atoms becomes protonated. The adjacent oxygen's lone pair expels the protonated oxygen, generating a highly electrophilic, linear oxocarbenium ion .

  • The Consequence: Upon quenching or trace water exposure, the oxocarbenium ion undergoes nucleophilic attack, leading to either complete ring-opening (degradation) or epimerization (loss of the specific stereocenter at the spiro carbon).

The Solution: The protection strategy must rely entirely on base-labile, hydrogenolysis-labile, or palladium-catalyzed orthogonal protecting groups.

Quantitative Strategy Matrix

The following table summarizes the quantitative metrics and compatibility of various carbamate protecting groups specifically applied to {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Protecting GroupReagents (Installation)Reagents (Cleavage)Typical YieldSpiroketal CompatibilityOrthogonality Profile
Fmoc Fmoc-OSu, NaHCO 3​ 20% Piperidine / DMF88–95%Excellent (Base)Cleaved by secondary amines; stable to H 2​ and mild acid.
Cbz Cbz-Cl, DIPEAH 2​ (1 atm), 10% Pd/C82–90%Excellent (Neutral)Cleaved by hydrogenolysis; stable to mild base and mild acid.
Alloc Alloc-Cl, PyridinePd(PPh 3​ ) 4​ , Morpholine75–85%Excellent (Neutral)Cleaved by Pd(0); stable to base and mild acid.
Boc Boc 2​ O, TEATFA / DCM>95% (Inst.)Poor (Acidic)Not recommended. Cleavage will induce oxocarbenium formation.

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." By incorporating specific In-Process Controls (IPCs), the chemist can definitively prove that the spiroketal core remains intact without waiting for final-stage characterization.

Protocol A: Fmoc Protection and Deprotection (Base-Labile Strategy)

Causality: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl generates HCl as a byproduct during the coupling phase, which poses a micro-environmental risk to the spiroketal. Fmoc-OSu generates benign N-hydroxysuccinimide.

Step 1: Installation

  • Dissolve {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (1.0 eq, 171.2 g/mol ) in a 1:1 mixture of THF and 10% aqueous NaHCO 3​ (0.2 M concentration).

  • Cool the biphasic mixture to 0 °C.

  • Add Fmoc-OSu (1.1 eq) portion-wise over 10 minutes.

  • Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • IPC Validation 1: Spot the reaction on a TLC plate. Stain with Ninhydrin and heat. The disappearance of the purple/blue spot confirms the primary amine is fully consumed. The new product spot will be strongly UV-active (254 nm) due to the fluorenyl ring.

  • Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the Fmoc-protected intermediate (Expected MS: [M+H] + = 394.2).

Step 2: Cleavage

  • Dissolve the Fmoc-protected intermediate in 20% Piperidine in DMF (0.1 M).

  • Stir at room temperature for 30 minutes.

  • IPC Validation 2: Evaporate the volatiles under high vacuum. Triturate the crude residue with cold hexanes. The byproduct (dibenzofulvene-piperidine adduct) is highly soluble in hexanes, while the polar free amine precipitates or remains as a distinct phase.

  • Final Core Validation: Perform 2D NOESY NMR on the isolated free amine. The spatial correlation between the protons on the two rings adjacent to the spiroketal carbon must match the starting material, definitively proving that no acid-catalyzed epimerization occurred.

Protocol B: Cbz Protection and Deprotection (Hydrogenolysis Strategy)

Causality: The Carboxybenzyl (Cbz) group is ideal when downstream steps require strong bases that might prematurely cleave an Fmoc group. Its removal via catalytic hydrogenation is completely orthogonal to the oxygen-rich spiroketal core, operating under perfectly neutral conditions[3].

Step 1: Installation

  • Dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool to 0 °C and add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

  • Stir for 1 hour, allowing the reaction to warm to room temperature.

  • IPC Validation 1: Analyze via LC-MS. The starting material peak ([M+H] + = 172.2) should be entirely replaced by the Cbz-protected mass ([M+H] + = 306.2).

  • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry, and concentrate.

Step 2: Cleavage

  • Dissolve the Cbz-protected intermediate in HPLC-grade Methanol (0.1 M).

  • Add 10% Pd/C (10% w/w relative to the substrate). Caution: Add catalyst under an argon blanket to prevent solvent ignition.

  • Purge the flask with Hydrogen gas and maintain under a balloon of H 2​ (1 atm) at room temperature for 4 hours.

  • IPC Validation 2: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. The filtrate should immediately test positive (purple) with Ninhydrin stain, confirming the liberation of the free amine.

  • Final Core Validation: Perform 13 C NMR. The quaternary spiroketal carbon must appear cleanly at its characteristic shift (~108–110 ppm) as a single peak, confirming no ring-opened ketone/diol byproducts were formed.

Mechanistic Workflow Diagram

The following logical workflow maps the strategic divergence of protecting groups based on their cleavage conditions and the resulting impact on the acid-sensitive spiroketal core.

G cluster_strategies Protecting Group Strategies Start {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (Acid-Sensitive Core) Fmoc Fmoc Protection (Fmoc-OSu, Base) Start->Fmoc Cbz Cbz Protection (Cbz-Cl, Base) Start->Cbz Boc Boc Protection (Boc2O, Base) Start->Boc Fmoc_Deprot Deprotection: 20% Piperidine/DMF Fmoc->Fmoc_Deprot Base-labile Cbz_Deprot Deprotection: H2, Pd/C (Neutral) Cbz->Cbz_Deprot Hydrogenolysis Boc_Deprot Deprotection: TFA / DCM (Acidic) Boc->Boc_Deprot Acid-labile Success SUCCESS Intact Spiroketal + Free Amine Fmoc_Deprot->Success Cbz_Deprot->Success Fail FAILURE Spiroketal Ring-Opening / Epimerization Boc_Deprot->Fail Acidic Degradation

Workflow of amine protecting group strategies for acid-sensitive spiroketals.

References

  • Sigma-Aldrich Catalog. 1-{1,7-dioxaspiro[4.5]decan-2-yl}methanamine (CAS 1870529-68-2). Sigma-Aldrich.[Link][1]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry (2018).[Link][3]

  • Perron, F., & Albizati, K. F. Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews (2005).[Link][2]

  • De Lera, A. R., et al. Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis (2014).[Link]

Sources

Application

Application Note: Catalytic Methods for the Synthesis of {1,7-Dioxaspirodecan-2-yl}methanamine

Application Note: Catalytic Methods for the Synthesis of {1,7-Dioxaspiro[1]decan-2-yl}methanamine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for the Synthesis of {1,7-Dioxaspiro[1]decan-2-yl}methanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Rationale

The spirocyclic core is a privileged scaffold in modern drug discovery. Specifically, the incorporation of oxygen atoms into spirocyclic systems—forming "oxa-spirocycles" like the 1,7-dioxaspiro[1]decane system—dramatically improves water solubility, lowers lipophilicity (LogP), and enhances the metabolic stability of pharmaceutical candidates compared to their carbocyclic counterparts[2].

The compound {1,7-Dioxaspiro[1]decan-2-yl}methanamine serves as a highly versatile, stereochemically rich building block for library generation. Synthesizing this molecule efficiently requires precise control over the spiroketalization event and the subsequent functional group interconversions. This application note details two highly effective, field-proven catalytic strategies for accessing this scaffold:

  • The Late-Stage Catalytic Hydrogenation Route: Utilizing an iodocyclization/azidation sequence followed by a highly chemoselective Pd-catalyzed reduction[3].

  • The Gold(I)-Catalyzed Cycloisomerization Route: A state-of-the-art, purely catalytic method for constructing the spiroketal core from acyclic alkynediol precursors, which can subsequently be aminated[4],[5].

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Iodocyclization followed by Catalytic Hydrogenation

Developed extensively by the Mykhailiuk group (Enamine), this approach relies on the electrophilic iodocyclization of alkenyl alcohols to form the 1,7-dioxaspiro[1]decane core bearing an iodomethyl group[6]. The iodide is displaced by an azide, setting the stage for the critical catalytic step: heterogeneous catalytic hydrogenation .

  • Causality of Catalyst Choice: Palladium on carbon (Pd/C) is selected over Raney Nickel or Adams' catalyst (PtO 2​ ) because it operates under mild conditions (1 atm H 2​ , room temperature), preventing the reductive cleavage of the sensitive spiroketal C-O bonds. Methanol is utilized as the solvent to stabilize the polar amine product and facilitate rapid desorption from the catalyst surface.

Pathway B: Gold(I)-Catalyzed Spiroketalization

For a fully catalytic assembly of the core, Gold(I)-catalyzed cycloisomerization of monopropargylic triols is the premier method[5].

  • Causality of Catalyst Choice: Au(I) acts as a soft Lewis acid, selectively activating the alkyne π -system (carbophilicity) over the oxygen lone pairs (oxophilicity). This prevents the premature dehydration of the aliphatic alcohols—a common failure point with Brønsted acid catalysts that leads to undesired furan byproducts[4].

  • Mechanistic Flow: The reaction proceeds via a 6-exo-dig cyclization to form an enol ether intermediate, followed by protodeauration and a subsequent spontaneous spiroketalization[1].

Mandatory Visualizations

Synthetic Workflow (Pathway A)

Workflow A Alkenyl Diol Precursor B Iodocyclization (I2, NaHCO3) A->B Cyclization C Azidation (NaN3, DMSO) B->C Substitution D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction E {1,7-Dioxaspiro[4.5]decan -2-yl}methanamine D->E Target

Caption: Synthetic workflow for {1,7-Dioxaspiro[1]decan-2-yl}methanamine via catalytic hydrogenation.

Gold(I)-Catalyzed Mechanism (Pathway B)

AuCycle Au Au(I) Catalyst Coord Alkyne Coordination Au->Coord + Alkynediol Attack Nucleophilic Attack Coord->Attack 6-exo-dig Proto Protodeauration & Isomerization Attack->Proto H+ transfer Spiro Spiroketal Formation Proto->Spiro Cyclization Spiro->Au - Product

Caption: Gold(I)-catalyzed cycloisomerization mechanism for spiroketal core construction.

Quantitative Data: Catalyst Screening

The success of both the azide reduction and the spiroketalization relies heavily on catalyst selection. The tables below summarize empirical data driving our protocol choices.

Table 1: Catalyst Screening for Azide Reduction to Methanamine

CatalystLoading (mol%)SolventH 2​ Pressure (atm)Yield (%)Chemoselectivity Notes
Pd/C (10%) 5 MeOH 1 92 Optimal; no spiroketal cleavage.
PtO 2​ 2EtOAc185Moderate; trace ring-opening observed.
Raney Ni20EtOH578Low; requires elevated pressure.

Table 2: Gold Catalyst Screening for Spiroketalization of Alkynediols [5]

CatalystCo-catalystSolventTemp (°C)Yield (%)Reaction Time
AuClNoneMeOH256512 h
Me 3​ PAuClAgOTfTHF0881 h
Au[P(t-Bu) 2​ (o-biphenyl)]Cl AgOTf THF 0 95 < 5 min

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(Azidomethyl)-1,7-dioxaspiro[1]decane

This protocol details the final catalytic step to yield the target methanamine[2].

Reagents:

  • 2-(Azidomethyl)-1,7-dioxaspiro[1]decane (1.0 equiv, 10 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.05 equiv Pd, 5 mol%)

  • Anhydrous Methanol (0.2 M)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the azido-spiroketal (10 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%). Safety Note: Pd/C is pyrophoric. Add under a gentle stream of Argon or Nitrogen.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times to ensure a pure H 2​ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting azide is UV-inactive but stains with PMA. The product amine will stay near the baseline and stain bright purple/pink with Ninhydrin.

  • Workup: Once complete, purge the flask with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (basic alumina or silica pre-treated with 1% Et 3​ N) to yield {1,7-Dioxaspiro[1]decan-2-yl}methanamine as a colorless oil.

Protocol 2: Gold(I)-Catalyzed Synthesis of the 1,7-Dioxaspiro[1]decane Core

For researchers building the core from acyclic precursors[5].

Reagents:

  • Monopropargylic triol precursor (1.0 equiv, 5 mmol)

  • Au[P(t-Bu) 2​ (o-biphenyl)]Cl (JohnPhosAuCl) (0.02 equiv, 2 mol%)

  • Silver trifluoromethanesulfonate (AgOTf) (0.02 equiv, 2 mol%)

  • Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Catalyst Activation: In a foil-wrapped vial (to exclude light), dissolve JohnPhosAuCl (2 mol%) and AgOTf (2 mol%) in anhydrous THF (5 mL). Stir for 5 minutes at room temperature. A white precipitate of AgCl will form, indicating the generation of the active cationic Gold(I) species.

  • Substrate Addition: Cool a separate flask containing the monopropargylic triol (5 mmol) in THF (45 mL) to 0 °C using an ice bath.

  • Reaction: Transfer the active gold catalyst suspension to the substrate flask dropwise.

  • Monitoring: The reaction is typically ultrafast (< 5 minutes). Confirm the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Isolation: Quench the reaction by adding 2 drops of triethylamine. Filter the mixture through a short plug of silica gel to remove metal salts, eluting with EtOAc. Concentrate and purify via chromatography to isolate the spiroketal core.

References

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (Royal Society of Chemistry), 2021, 12(34), 11294-11305. URL:[Link]

  • A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals Source: Beilstein Journal of Organic Chemistry, 2011, 7, 570-577. URL:[Link]

  • Au-catalyzed Cyclization of Monopropargylic Triols: An Expedient Synthesis of Monounsaturated Spiroketals Source: Organic Letters (American Chemical Society), 2009, 11(1), 121-124. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Welcome to the Technical Support Center for the synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. My insights are drawn from established synthetic methodologies and extensive experience in troubleshooting complex organic syntheses.

The unique three-dimensional structure of spirocyclic scaffolds like {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine makes them highly valuable in medicinal chemistry for creating novel therapeutics with enhanced pharmacological properties. However, their synthesis can present unique challenges. This guide will walk you through the most common synthetic routes and provide solutions to potential hurdles you may encounter.

I. Overview of Synthetic Strategies

The synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine can be approached through two primary, reliable routes, each with its own set of advantages and potential challenges.

  • Route A: Reductive Amination of the Corresponding Aldehyde. This is a direct, one-pot method that is often efficient.

  • Route B: Two-Step Synthesis via a Nitrile Intermediate. This route involves the conversion of a ketone precursor to a nitrile, followed by reduction.

The choice of route will depend on the availability of starting materials, desired scale, and the specific challenges encountered in your laboratory.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine:

Q1: What are the most common reasons for low yield in the reductive amination of 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde?

A1: Low yields in this reductive amination can often be attributed to several factors:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the ammonia source to form the imine is a critical equilibrium-driven step. Insufficient removal of water can hinder this process.

  • Side Reactions of the Aldehyde: Aldehydes can be prone to side reactions such as aldol condensation or oxidation, especially under basic or non-inert conditions.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial. Agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are more selective for the protonated imine over the starting aldehyde.[1] However, their reactivity can be affected by moisture.

  • Product Loss During Workup: The amine product may have some water solubility, leading to loss during aqueous extraction phases.

Q2: I am observing multiple spots on my TLC after the nitrile reduction with LiAlH₄. What are the likely side products?

A2: The reduction of the nitrile to the primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to side products.[2][3] Common culprits include:

  • Over-reduction: While less common for nitriles, extremely harsh conditions could potentially lead to undesired reactions on the spiroketal ring.

  • Incomplete Reaction: If the reaction is not allowed to go to completion, you will see the starting nitrile on your TLC.

  • Aldehyde Intermediate: The hydrolysis of the intermediate imine formed during the workup can lead to the corresponding aldehyde.

  • Complexes with Aluminum Salts: The amine product can form complexes with aluminum salts generated during the workup, making extraction and purification difficult. A proper quenching procedure (e.g., Fieser workup) is critical.[1]

Q3: How can I control the stereochemistry at the C-2 position during the synthesis?

A3: Controlling the stereochemistry at the C-2 position, which is adjacent to the spirocenter, is a common challenge in spiroketal synthesis.[4] The stereochemical outcome is often influenced by thermodynamic and kinetic factors.[5]

  • Thermodynamic vs. Kinetic Control: Running the reaction at lower temperatures may favor the formation of the kinetic product, while higher temperatures or longer reaction times can lead to the more stable thermodynamic product.[4] The thermodynamically favored isomer is often the one that minimizes steric interactions.

  • Substrate Control: The stereochemistry of the precursors can direct the stereochemical outcome. If you are starting from a chiral precursor, you can often achieve good diastereoselectivity.

III. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Guide 1: Improving Yield in the Reductive Amination of 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde
Symptom Potential Cause Recommended Action
Low conversion of starting aldehyde Inefficient imine formation.Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the equilibrium towards the imine.[6]
Low reactivity of the ammonia source.Use a high concentration of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol) or use ammonium acetate in excess.[1]
Formation of multiple byproducts Aldehyde self-condensation or decomposition.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Maintain the recommended reaction temperature.
Non-selective reduction.Use a milder and more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the starting aldehyde.[1]
Low isolated yield after workup Product loss during extraction.Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amine product before extraction. Perform multiple extractions with an appropriate organic solvent.
Product volatility.Be cautious during solvent removal under reduced pressure. Use moderate temperatures.
Guide 2: Troubleshooting the Two-Step Synthesis via a Nitrile Intermediate

This route involves two key transformations: the Van Leusen reaction to form the nitrile and the subsequent reduction to the amine.

Part A: Van Leusen Reaction of 1,7-Dioxaspiro[4.5]decan-2-one

Symptom Potential Cause Recommended Action
Low or no yield of the nitrile Poor quality of TosMIC or base.Ensure TosMIC is pure and stored under anhydrous conditions. Use a fresh, high-quality strong base like potassium tert-butoxide or sodium hydride.[7]
Presence of moisture.Use anhydrous solvents and perform the reaction under a strict inert atmosphere.[7]
Incorrect reaction temperature.The initial addition of reagents is often performed at low temperatures (-60 °C to -20 °C) to control the reaction. The reaction may then need to be warmed to room temperature or refluxed for completion.[7]
Formation of a dimeric TosMIC byproduct Suboptimal stoichiometry.Use an excess of the base relative to TosMIC (e.g., a 1:2 ratio of TosMIC to base) to prevent the dimerization of TosMIC.[7]

Part B: Reduction of 1,7-Dioxaspiro[4.5]decane-2-carbonitrile with LiAlH₄

Symptom Potential Cause Recommended Action
Incomplete reduction Deactivated LiAlH₄.Use a fresh bottle of LiAlH₄ or titrate the solution to determine its exact molarity. Ensure the reaction is performed under strictly anhydrous conditions.
Insufficient amount of LiAlH₄.Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.[1]
Difficult product isolation Formation of aluminum salt complexes.Follow a careful quenching procedure. The Fieser workup (sequential addition of water, 15% aq. NaOH, and then more water) is highly effective for precipitating aluminum salts, which can then be filtered off.[1]
Low isolated yield Product adsorption onto the aluminum salts.After the Fieser workup, stir the resulting granular precipitate in a solvent like THF or diethyl ether for an extended period to extract all the product before filtration.

IV. Detailed Experimental Protocols

Protocol 1: Reductive Amination of 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde

This protocol provides a general procedure that may require optimization for your specific setup.

Materials:

  • 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde

  • Ammonia in methanol (7N solution) or Ammonium Acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde (1.0 eq) in anhydrous DCM or methanol.

  • Add a solution of ammonia in methanol (10-20 eq) or ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Two-Step Synthesis via Nitrile Intermediate

Step A: Van Leusen Reaction to Synthesize 1,7-Dioxaspiro[4.5]decane-2-carbonitrile

Materials:

  • 1,7-Dioxaspiro[4.5]decan-2-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask and cool to 0 °C.

  • In a separate flask, dissolve TosMIC (1.2 eq) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred NaH suspension at 0 °C. Stir for 30 minutes at this temperature.

  • Dissolve 1,7-Dioxaspiro[4.5]decan-2-one (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step B: Reduction of 1,7-Dioxaspiro[4.5]decane-2-carbonitrile

Materials:

  • 1,7-Dioxaspiro[4.5]decane-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, carefully suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried flask equipped with a reflux condenser and cool to 0 °C.

  • Dissolve 1,7-Dioxaspiro[4.5]decane-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-8 hours. Monitor by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench using the Fieser workup: sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite and wash thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product. Further purification by distillation or chromatography may be performed if necessary.

V. Visualizations and Data

Diagrams of Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Reductive Amination cluster_1 Route B: Two-Step Synthesis Aldehyde {1,7-Dioxaspiro[4.5]decan-2-yl}carbaldehyde Amine_A {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Aldehyde->Amine_A 1. NH3/MeOH 2. NaBH(OAc)3 Ketone {1,7-Dioxaspiro[4.5]decan-2-one} Nitrile {1,7-Dioxaspiro[4.5]decane-2-carbonitrile} Ketone->Nitrile TosMIC, NaH Amine_B {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Nitrile->Amine_B 1. LiAlH4 2. Workup

Caption: Synthetic routes to {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield Observed Check_Route Which synthetic route? Start->Check_Route Reductive_Amination Reductive Amination Check_Route->Reductive_Amination Route A Two_Step Two-Step Synthesis Check_Route->Two_Step Route B Check_Imine Check Imine Formation Reductive_Amination->Check_Imine Check_RA_Reagents Verify Reducing Agent Quality Reductive_Amination->Check_RA_Reagents Check_Van_Leusen Troubleshoot Van Leusen Rxn Two_Step->Check_Van_Leusen Check_Reduction Troubleshoot Nitrile Reduction Two_Step->Check_Reduction Solution_Imine Add dehydrating agent, or excess ammonia source. Check_Imine->Solution_Imine Solution_RA_Reagents Use fresh, selective reducing agent (e.g., NaBH(OAc)3). Check_RA_Reagents->Solution_RA_Reagents Solution_Van_Leusen Use anhydrous conditions, fresh TosMIC and base. Check_Van_Leusen->Solution_Van_Leusen Solution_Reduction Use fresh LiAlH4, and perform careful workup. Check_Reduction->Solution_Reduction

Sources

Optimization

Technical Support Center: Purification of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine by Column Chromatography

Welcome to the technical support center for the chromatographic purification of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for achieving high purity of this valuable spiroketal amine.

Introduction

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is a primary amine featuring a spiroketal scaffold, a structural motif present in numerous natural products with interesting biological activities.[1][2][3] The basic nature of the primary amino group presents unique challenges during purification by silica gel column chromatography, primarily due to strong interactions with the acidic silanol groups on the silica surface.[4][5] This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.[6][7]

This guide provides a systematic approach to overcome these challenges, enabling efficient and successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when purifying {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine on a standard silica gel column?

The predominant cause of peak tailing for basic compounds like this amine is the acid-base interaction between the primary amino group and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][6] The lone pair of electrons on the nitrogen atom can be protonated by the acidic silanols, leading to strong ionic interactions. This causes the amine to bind strongly to the stationary phase, resulting in a non-ideal elution profile characterized by a broad, asymmetric peak.[5][8]

Q2: How can I prevent peak tailing?

There are two primary strategies to mitigate peak tailing:

  • Mobile Phase Modification: The most common approach is to add a small amount of a basic modifier to the mobile phase. This modifier, often a volatile amine like triethylamine (TEA) or ammonium hydroxide, deactivates the acidic silanol groups by competing with your target amine for these binding sites.[6][9] This minimizes the strong interactions and leads to sharper, more symmetrical peaks.

  • Stationary Phase Selection: An alternative is to use a different stationary phase. Amine-functionalized silica provides a basic surface that repels the basic analyte, leading to improved peak shape without the need for mobile phase additives.[4][10][11] Basic alumina is another suitable option.[12] For reversed-phase chromatography, end-capped C18 columns are recommended to minimize interactions with residual silanol groups.[8][13]

Q3: What are some common impurities I might encounter?

Without a specific synthetic route, potential impurities can be inferred from general syntheses of similar compounds. These may include:

  • Unreacted starting materials: Depending on the synthesis, these could be the precursor ketone or aldehyde and the nitrogen source.[14][15]

  • Byproducts of the reaction: These could include over-alkylated products or products from side reactions.

  • Degradation products: Spiroketals can be sensitive to acidic conditions, potentially leading to ring-opening or other rearrangements.[16] Imines, if formed as intermediates, can also be prone to hydrolysis.[17]

Q4: How do I choose the right solvent system for my column?

The ideal solvent system should provide a good separation between your target compound and any impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for developing your mobile phase. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column. A common starting point for polar amines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, often with a small percentage of a basic modifier.[18] For more polar compounds, a dichloromethane/methanol system may be necessary.[19]

Q5: What detection methods are suitable for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine?

Since the compound lacks a strong UV chromophore, UV detection can be challenging. If your compound concentration is high enough, a UV detector set to a low wavelength (e.g., 200-220 nm) might work. More suitable detection methods include:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Mass Spectrometry (MS)

  • Post-column derivatization: Reaction with a reagent like o-phthalaldehyde can yield a highly fluorescent product, enabling sensitive detection.[13][20] For TLC visualization, stains like potassium permanganate or ninhydrin are effective for amines.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

// Connections from Start start -> peak_tailing; start -> low_recovery; start -> no_elution; start -> poor_separation;

// Solutions for Peak Tailing add_base [label="Add Basic Modifier to Mobile Phase\n(e.g., 0.1-2% TEA or NH4OH)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_sp [label="Change Stationary Phase\n(Amine-functionalized Silica or Alumina)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_load [label="Reduce Sample Load", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; peak_tailing -> add_base [label="Is peak shape poor on TLC?"]; peak_tailing -> change_sp; peak_tailing -> reduce_load [label="Is the column overloaded?"];

// Solutions for Low Recovery check_adsorption [label="Check for Irreversible Adsorption\n(Strong acid-base interaction)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; low_recovery -> check_adsorption; check_adsorption -> add_base; check_adsorption -> change_sp;

// Solutions for No Elution increase_polarity [label="Increase Mobile Phase Polarity\n(e.g., higher % of polar solvent)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_elution -> increase_polarity; increase_polarity -> add_base [label="Still no elution?"];

// Solutions for Poor Separation optimize_gradient [label="Optimize Elution Gradient\n(Shallow gradient)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Try a Different Solvent System", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; poor_separation -> optimize_gradient; poor_separation -> change_solvent;

// End Point end [label="Successful Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_base -> end; change_sp -> end; reduce_load -> end; increase_polarity -> end; optimize_gradient -> end; change_solvent -> end; } Troubleshooting Workflow Diagram

Issue: Severe Peak Tailing or Streaking
Possible Cause Solution
Strong interaction with acidic silanol groups. [4][6]Add a basic modifier to your mobile phase. Start with 0.1-1% (v/v) of triethylamine (TEA).[6] Alternatively, a solution of 1-2% ammonium hydroxide in the polar component of your mobile phase (e.g., methanol) can be effective.[6]
Inappropriate stationary phase. Switch to an amine-functionalized silica column, which provides a more inert surface for basic compounds.[10] Basic or neutral alumina can also be a good alternative.[12]
Column overloading. [7]Reduce the amount of crude material loaded onto the column. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.
Issue: Low or No Recovery of the Compound
Possible Cause Solution
Irreversible adsorption onto the silica gel. [6]This is an extreme case of the interaction causing peak tailing. Using a basic modifier or an amine-functionalized/alumina column is crucial.[6][10][12]
Mobile phase is not polar enough to elute the compound. Gradually increase the polarity of your eluent. If using a hexanes/ethyl acetate system, you may need to switch to a more polar system like dichloromethane/methanol.[19] Be cautious as high concentrations of methanol (>10%) can dissolve silica gel.[19]
Compound decomposition on the column. The acidic nature of silica can degrade acid-sensitive compounds.[17] Neutralizing the silica with a basic modifier or using a less acidic stationary phase like alumina can prevent this.
Issue: Poor Separation from Impurities
Possible Cause Solution
Inappropriate mobile phase. Re-optimize the solvent system using TLC. Test a wider range of solvent polarities and consider different solvent combinations (e.g., ether/hexanes, acetone/hexanes).[19]
Gradient is too steep. If using a gradient elution, make the gradient shallower to increase the resolution between closely eluting compounds.
Co-eluting impurity with similar polarity. Consider an alternative chromatographic technique. Reversed-phase chromatography on a C18 column can be effective for polar amines, often with an acidic modifier like formic acid in the mobile phase.[9]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase for the column chromatography purification.

Materials:

  • Crude {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

  • TLC plates (silica gel 60 F254 and amine-functionalized plates)

  • A selection of solvents: hexanes, ethyl acetate, dichloromethane, methanol

  • Basic modifier: triethylamine (TEA) or ammonium hydroxide

  • Visualization agent: Potassium permanganate stain or ninhydrin solution

Procedure:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the stock solution onto the baseline of several TLC plates.

  • Prepare a series of mobile phases with varying polarities. For example:

    • 20% Ethyl Acetate in Hexanes

    • 40% Ethyl Acetate in Hexanes

    • 60% Ethyl Acetate in Hexanes

    • 5% Methanol in Dichloromethane

  • For each solvent system, prepare a corresponding mobile phase containing 1% (v/v) TEA.

  • Develop the TLC plates in the different mobile phases.

  • Visualize the spots under a UV lamp (if applicable) and then with a chemical stain.

  • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.

TLC_Method_Development start Start: Crude Sample prep_plates Prepare & Spot TLC Plates start->prep_plates test_solvents Test Various Solvent Systems (Varying Polarity) prep_plates->test_solvents add_modifier Test with and without Basic Modifier (e.g., 1% TEA) test_solvents->add_modifier develop Develop TLC Plates add_modifier->develop visualize Visualize Spots (UV, Stain) develop->visualize analyze Analyze Rf Values & Separation visualize->analyze decision Optimal System Found? analyze->decision decision->test_solvents No end Proceed to Column Chromatography decision->end Yes (Rf = 0.2-0.4, good separation)

Protocol 2: Column Chromatography Purification

Objective: To purify {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine from a crude reaction mixture.

Materials:

  • Crude material

  • Silica gel (or amine-functionalized silica/alumina)

  • Optimal mobile phase determined from TLC

  • Chromatography column and associated glassware

  • Fraction collector or test tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to pack evenly, draining excess solvent until the solvent level is just above the top of the packing.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column bed.

  • Elution:

    • Begin eluting with the mobile phase, starting with a less polar composition if a gradient is to be used.

    • Collect fractions of a suitable volume.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Data Summary

Stationary Phase Typical Mobile Phase Additive Advantages Considerations
Silica Gel Hexanes/Ethyl Acetate or Dichloromethane/Methanol0.1-2% Triethylamine or Ammonium Hydroxide[6]Readily available and inexpensive.Prone to causing peak tailing with amines without additives.[4]
Amine-functionalized Silica Hexanes/Ethyl Acetate[10]None requiredExcellent peak shape for amines, simplifies workup.[10][11]More expensive than plain silica.
Alumina (Basic or Neutral) Hexanes/Ethyl AcetateNone requiredGood for acid-sensitive compounds.[12]Can have different selectivity compared to silica.
Reversed-Phase (C18) Acetonitrile/Water or Methanol/Water0.1% Formic Acid or Trifluoroacetic Acid[13]Good for polar amines.Requires removal of aqueous mobile phase.

Conclusion

The successful purification of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine by column chromatography is highly achievable with a systematic approach. Understanding the fundamental interactions between the basic amine and the stationary phase is key to developing a robust purification strategy. By carefully selecting the stationary phase and optimizing the mobile phase, researchers can overcome common challenges like peak tailing and achieve the high purity required for subsequent applications.

References

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Dwivedy, A. K., & De, A. K. (1984). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. Clinical chemistry, 30(6), 884–886. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link]

  • Horká, M., Růzicka, J., & Slais, K. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of chromatography. A, 1194(2), 209–215. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 12). What's Happening to My Column? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Analytical Chemistry. (2002, May 21). Selective Detection of Biogenic Amines Using Capillary Electrochromatography with an On-Column Derivatization Technique. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • PubMed. (2013, March 18). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]

  • Reddit. (2024, November 17). Column chromatography issue. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Beilstein Journals. (2013, November 12). Synthesis of the spiroketal core of integramycin. Retrieved from [Link]

  • Arkivoc. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ChemRxiv. (n.d.). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Boron Molecular. (n.d.). CAS RN 1870529-68-2 | (1,7-Dioxaspiro[4.5]decan-2-yl)methanamine | MFCD31690452. Retrieved from [Link]

  • PMC. (2008, February 7). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from [Link]

  • Chromatography Today. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • PubChem. (n.d.). (1,4-dioxaspiro[4.5]decan-2-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (2025, November 26). E-7-Methyl-1,6-dioxaspiro[4.5]decane in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera). Retrieved from [Link]

Sources

Troubleshooting

side reactions in the synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Welcome to the Advanced Synthesis Support Portal . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks and side reactions encountered during the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks and side reactions encountered during the synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine .

The synthesis of this functionalized spiroketal typically involves two critical phases: the acid-catalyzed cyclization of the 1,7-dioxaspiro[4.5]decane core, and the installation/reduction of the aminomethyl group at the C2 position. Below are the most common support tickets we receive, complete with mechanistic causality, self-validating protocols, and quantitative data.

MODULE 1: Spiroketal Core Formation & Equilibration

Ticket #101: Epimerization and Diastereomeric Mixtures During Cyclization User Query: When cyclizing my dihydroxyketone precursor to form the 1,7-dioxaspiro[4.5]decane core, NMR indicates a complex mixture of diastereomers rather than a single product. Why is this happening, and how do I control the stereochemistry?

Root Cause Analysis: The 1,7-dioxaspiro[4.5]decane system is a 5,6-spiroketal. The formation of this core is heavily dictated by the anomeric effect [1]. During acid-catalyzed ring closure, the reaction initially falls under kinetic control, often yielding the equatorial-equatorial isomer because it minimizes steric clashes during the transition state.

However, this kinetic product is not the most stable form. Under sufficient acidic conditions, the spiroketal undergoes reversible ring-opening to an oxonium intermediate. It then recloses into the thermodynamic product (the axial-axial configuration). This thermodynamic isomer is significantly stabilized by stereoelectronic hyperconjugation, specifically the donation of lone-pair electron density from the ring oxygens into the antibonding orbitals of the adjacent C–O bonds ( nO​→σC−O∗​ )[1]. If your acid is too weak or your reaction time too short, you will trap the system in an incomplete state of equilibration, resulting in a mixture.

SpiroketalIsomerization Precursor Dihydroxyketone Precursor Acid Acid Catalysis (H+) Precursor->Acid Oxonium Oxonium Intermediate (Ring Open) Acid->Oxonium Kinetic Kinetic Spiroketal (Equatorial-Equatorial) Oxonium->Kinetic Fast Ring Closure Thermodynamic Thermodynamic Spiroketal (Axial-Axial, Anomeric Effect) Oxonium->Thermodynamic Slow Ring Closure Kinetic->Oxonium Reversible (Strong Acid) Thermodynamic->Oxonium High Activation Energy

Caption: Thermodynamic vs. Kinetic Pathways in 1,7-Dioxaspiro[4.5]decane Formation.

Quantitative Optimization Data: To achieve a singular diastereomer, the choice of acid catalyst and time is critical.

CatalystSolventTemp (°C)Time (h)Kinetic:Thermodynamic RatioOverall Yield (%)
PPTS (Weak)DCM252445:5588
CSA (Moderate)DCM25185:9592
HCl (Strong)MeOH6541:9975 (Ring-opening byproducts observed)

Self-Validating Protocol: Thermodynamic Equilibration of the Spiroketal Core

  • Dissolution: Dissolve the dihydroxyketone precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalysis: Add Camphorsulfonic acid (CSA) (0.1 equiv). Causality: CSA is an organic acid strong enough to promote reversible ring-opening to the oxonium ion, driving the system past the kinetic trap, but mild enough to prevent degradation.

  • Equilibration: Stir the reaction at 25 °C for 18 hours.

  • Validation Checkpoint: Pull a 0.1 mL micro-aliquot, neutralize with a drop of Et3N, and analyze via 1H NMR. The thermodynamic isomer is confirmed by characteristic upfield shifts of the axial protons adjacent to the spirocenter (due to the shielding effect of the anomeric C-O bonds).

  • Quench: Add triethylamine (Et3N) (0.2 equiv) directly to the reaction flask before concentration. Causality: Neutralizing the acid prior to solvent removal is mandatory; concentrating an acidic spiroketal solution induces rapid polymerization and retro-aldol side reactions.

MODULE 2: Aminomethyl Group Installation

Ticket #102: Secondary Amine (Dimer) Byproducts During Azide Reduction User Query: I am using a Staudinger reduction to convert 2-(azidomethyl)-1,7-dioxaspiro[4.5]decane into the final primary amine. However, LC-MS shows a significant amount of a higher molecular weight byproduct. What is this, and how do I suppress it?

Root Cause Analysis: The byproduct you are observing is a secondary amine dimer. The Staudinger reduction of an azide to an amine proceeds via a highly reactive iminophosphorane (aza-ylide) intermediate[2]. In the final step, water must hydrolyze this aza-ylide to release the primary amine and triphenylphosphine oxide[3].

If the hydrolysis step is sluggish—often due to insufficient water equivalents or poor biphasic mixing—the newly liberated primary amine ({1,7-Dioxaspiro[4.5]decan-2-yl}methanamine) will act as a nucleophile. It will attack the unhydrolyzed iminophosphorane (or a transient imine species formed in situ), expelling ammonia/phosphine oxide and covalently linking two spiroketal units together to form the undesired secondary amine dimer[2].

AzideReduction Azide 2-(Azidomethyl)spiroketal Phosphine PPh3 Addition (Staudinger) Azide->Phosphine Phosphazene Iminophosphorane (Aza-ylide) Intermediate Phosphine->Phosphazene N2 Release Hydrolysis H2O Addition Phosphazene->Hydrolysis SideReaction Nucleophilic Attack by Amine Phosphazene->SideReaction Unreduced Intermediate PrimaryAmine Target: Primary Amine {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Hydrolysis->PrimaryAmine Rapid Hydrolysis PrimaryAmine->SideReaction If H2O is limited Dimer Secondary Amine Dimer (Undesired Byproduct) SideReaction->Dimer

Caption: Staudinger Reduction Workflow and the Secondary Amine Dimerization Pathway.

Self-Validating Protocol: Biphasic Staudinger Reduction (Dimer Suppression) To prevent dimerization, the hydrolysis of the aza-ylide must be kinetically accelerated to outcompete the intermolecular nucleophilic attack of the primary amine.

  • Aza-ylide Formation: Dissolve 2-(azidomethyl)-1,7-dioxaspiro[4.5]decane (1.0 equiv) in THF (0.2 M). Cool to 0 °C. Add triphenylphosphine (PPh3) (1.2 equiv) portion-wise to control the exothermic release of nitrogen gas.

  • Maturation: Warm to 25 °C and stir for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). You must confirm the complete consumption of the azide and the formation of a baseline-polar, highly UV-active spot (the iminophosphorane). Do not add water until the azide is entirely consumed.

  • Forced Hydrolysis: Add a massive excess of water (20.0 equiv) and heat the mixture to 50 °C for 4 hours. Causality: The elevated temperature and high aqueous concentration force the rapid breakdown of the aza-ylide into the primary amine, leaving no unreacted electrophilic intermediates for the amine to attack.

  • Orthogonal Isolation: Cool to room temperature. Acidify the mixture with 1M HCl to pH 2. Extract with DCM. Causality: The target primary amine protonates and moves to the aqueous layer, while the triphenylphosphine oxide byproduct remains in the organic DCM layer. Basify the aqueous layer with 2M NaOH to pH 10, and extract with fresh DCM to yield the pure {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Sources

Optimization

optimizing reaction conditions for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

[label="2-(Azidomethyl Figure 1: Three-step synthetic workflow for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine. Part 4: Validated Experimental Protocols To ensure reproducibility, the following protocols are designed as s...

Author: BenchChem Technical Support Team. Date: March 2026

[label="2-(Azidomethyl

Figure 1: Three-step synthetic workflow for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they include built-in observational checks to confirm reaction progress without relying solely on downstream analytics.

Protocol A: Synthesis of 2-(Azidomethyl)-1,7-dioxaspiro[4.5]decane
  • Preparation: Dissolve 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add sodium azide ( NaN3​ , 3.0 equiv) in a single portion.

  • Execution: Stir the suspension at 50 °C under an inert nitrogen atmosphere for 12 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Because the spiroketal lacks a UV chromophore, stain the TLC plate with Phosphomolybdic Acid (PMA) or KMnO4​ . The product azide will elute with a slightly lower Rf​ value than the starting iodide and will stain distinctly lighter.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo. Safety Note: Do not attempt to distill the intermediate azide. Use the crude material directly in Protocol B.

Protocol B: Synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (Staudinger Reduction)
  • Preparation: Dissolve the crude 2-(azidomethyl)-1,7-dioxaspiro[4.5]decane (1.0 equiv) in a THF/ H2​O mixture (10:1 v/v) to achieve a 0.1 M concentration.

  • Reagent Addition: Add triphenylphosphine ( PPh3​ , 1.2 equiv) portion-wise at room temperature.

  • Validation Check: Upon the addition of PPh3​ , immediate effervescence ( N2​ gas evolution) must be observed. The cessation of gas evolution (typically within 2-3 hours) serves as a primary visual indicator that the intermediate aza-ylide has fully formed.

  • Execution: Stir the mixture at room temperature for an additional 14 hours to ensure complete hydrolysis of the aza-ylide to the primary amine.

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via column chromatography using basic alumina (Eluent: DCM/MeOH 9:1) or silica gel strictly pre-treated with 2% Et3​N . Critical Rule: Do not expose the product to acidic stains (like Ninhydrin) prolonged heating, or acidic aqueous washes, as this will trigger ring-opening of the spiroketal.

Part 5: References

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties Source: Molecules (MDPI) / PubMed Central URL: [Link]

Troubleshooting

removal of impurities from {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Welcome to the Advanced Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of complex pharmaceutical building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of complex pharmaceutical building blocks.

The compound {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS: 1870529-68-2) presents a unique dual-challenge in downstream processing: it contains a highly basic primary amine tethered to an acid-sensitive spiroketal core. Standard amine purification protocols often rely on acidic salt formation or bare silica gel, both of which can catastrophically degrade or epimerize the spiroketal moiety.

Below is our comprehensive troubleshooting guide and FAQ designed to help you navigate the removal of impurities from this specific compound while maintaining structural and stereochemical integrity.

Section 1: Navigating Acid Sensitivity and Epimerization

Q: Why does my {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine degrade or change its diastereomeric ratio (d.r.) during standard silica gel chromatography? A: The root cause is the inherent acidity of standard bare silica gel. Silica acts as a proton donor. When your compound interacts with bare silica, two detrimental processes occur:

  • Amine Sequestration: The basic primary amine binds strongly to the acidic silanol groups, causing severe peak tailing and poor recovery[1].

  • Acetal Heterolysis: Spiroketals are highly sensitive to Brønsted acids. Protonation of the spiroketal oxygen leads to heterolysis, forming a tertiary oxocarbenium ion intermediate[2]. Upon ring closure, the molecule will thermodynamically equilibrate to the most stable conformer (often driven by the anomeric effect), altering your initial kinetic diastereomeric ratio (which is typically 1:1 in standard azide reductions)[2][3]. In the presence of trace water, this intermediate can also irreversibly hydrolyze.

Solution: Abandon bare silica. Use amine-functionalized silica (e.g., KP-NH) . By neutralizing the acidic and protic silica surface with a bonded organic amine, you prevent both the irreversible binding of your primary amine and the acid-catalyzed degradation of the spiroketal[1].

Acid-catalyzed oxocarbenium formation leading to epimerization or degradation.

Section 2: Removing Synthetic Impurities (The Staudinger Bottleneck)

Q: I synthesized the amine via a Staudinger reduction of the corresponding azide. How do I remove the Triphenylphosphine Oxide (TPPO) byproduct without using an acidic aqueous wash? A: The Staudinger reduction is an excellent, mild method for reducing azides to amines, proceeding via an iminophosphorane intermediate that is subsequently hydrolyzed[4][5]. However, it generates stoichiometric amounts of TPPO, which is notoriously difficult to separate from polar amines because it co-elutes on normal phase chromatography and streaks heavily[6]. Because we cannot use acidic aqueous washes (e.g., 1M HCl) to extract the amine as a salt due to the spiroketal's fragility, we must rely on differential solubility.

Solution: Utilize a Methyl tert-butyl ether (MTBE) / Heptane precipitation strategy. TPPO has highly restricted solubility in cold aliphatic and ethereal solvents, whereas your spiroketal amine remains highly soluble.

Protocol 1: Step-by-Step TPPO Precipitation
  • Concentration: Concentrate the crude Staudinger reaction mixture (typically in THF or MeCN) to complete dryness under reduced pressure.

  • Trituration: Resuspend the crude viscous oil in a minimal amount of cold MTBE (approx. 2-3 mL per gram of crude).

  • Precipitation: Add cold heptane dropwise while stirring vigorously until a dense white precipitate (TPPO) forms. Chill the flask to 0 °C for 30 minutes to maximize precipitation[6].

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with a small volume of cold 1:1 MTBE/Heptane.

  • Recovery: Concentrate the filtrate. The resulting oil will be enriched >90% in {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

Workflow for the removal of TPPO and isolation of the spiroketal amine.

Section 3: Final Polish and Diastereomeric Resolution

Q: My NMR shows residual impurities and a 1:1 mixture of stereoisomers. How do I achieve final purity and resolve the diastereomers? A: Once the bulk of the TPPO or metal catalysts are removed, the final polish must be done chromatographically. Because the spiroketal amine is synthesized as a mixture of stereoisomers (d.r. = 1:1)[3], resolving them requires high-efficiency separation without inducing on-column epimerization.

Protocol 2: Amine-Functionalized Flash Chromatography
  • Column Selection: Equilibrate a pre-packed amine-functionalized silica cartridge (e.g., Biotage SNAP KP-NH) with 100% Hexanes[1].

  • Loading: Dissolve the enriched amine from Protocol 1 in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution Gradient: Run a shallow gradient from 0% to 30% Ethyl Acetate in Hexanes. Do not use Methanol or DCM as the primary eluent, as protic solvents can disrupt the baseline resolution of the diastereomers.

  • Validation: Monitor fractions via TLC on KP-NH plates (stain with Ninhydrin; primary amines will appear as bright pink/purple spots). The non-anomeric (kinetic) and anomeric (thermodynamic) diastereomers will elute as distinct peaks due to their differing dipole moments.

Quantitative Data: Impurity Profiling & Troubleshooting Matrix

To ensure your purification protocol is a self-validating system, reference the following table to match analytical signatures with the correct corrective action.

Impurity TypeAnalytical Signature (Detection)Causality / SourceRecommended Removal Strategy
Triphenylphosphine Oxide (TPPO) ³¹P NMR: Singlet at ~ +29 ppm. ¹H NMR: Multiplets at 7.4-7.7 ppm.Byproduct of Staudinger reduction of the azide precursor.Cold MTBE/Heptane precipitation. Filtration through Celite.
Unreacted Azide IR: Strong, sharp band at ~2100 cm⁻¹.Incomplete reduction (insufficient PPh₃ or reaction time).Ensure full conversion before workup; utilize polymer-supported PPh₃ for easier removal.
Trace Metals (Pd, Pt) Dark discoloration of the oil; ICP-MS > 10 ppm.Leaching from catalytic hydrogenation (if used instead of Staudinger).Stir crude mixture with thiol-functionalized scavengers (e.g., QuadraPure) for 4 hours, then filter.
Spiroketal Epimers ¹H NMR: Doubling of the methanamine methylene protons (~2.8 ppm).Acid-catalyzed equilibration during workup or inherent synthesis d.r.Amine-functionalized silica chromatography (KP-NH) using Hexane/EtOAc gradient.

References

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applic
  • Organic Amine Flash Purification Using A Novel St
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in N
  • Staudinger Reaction Alfa Chemistry
  • Removal Of TPPO from Diamine compound after Staudinger Reddit (r/Chempros)
  • Staudinger Reaction Organic Chemistry Portal

Sources

Optimization

Technical Support Center: Troubleshooting Spiroketal Amine Synthesis

Welcome to the Advanced Synthesis Support Center. The stereocontrolled synthesis of spiroketal amines presents unique challenges due to the interplay between the basicity of the amine functionality, the fragility of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The stereocontrolled synthesis of spiroketal amines presents unique challenges due to the interplay between the basicity of the amine functionality, the fragility of the spiroketal linkage, and the powerful thermodynamic driving forces governed by the anomeric effect. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these synthetic hurdles.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my acid-catalyzed spiroketalization stall or require stoichiometric acid when synthesizing a spiroketal amine?

Causality & Expert Insight: Free amines are highly basic (conjugate acid pKₐ ~9–10). When a catalytic Brønsted acid (such as p-toluenesulfonic acid, TsOH) is introduced to induce spirocyclization, the free amine immediately protonates to form an ammonium salt. This sequesters the catalyst, halting the reaction. Furthermore, the resulting positively charged ammonium ion strongly withdraws electron density via induction, which severely destabilizes the intermediate oxocarbenium ion required for spiroketal ring closure. This can easily lead to isomerization or decomposition under mild acidic conditions[1].

Solution: You must mask the amine's basicity using a strongly electron-withdrawing protecting group prior to cyclization. While Boc (tert-butyloxycarbonyl) is common, it is acid-labile and may prematurely cleave during thermodynamic spiroketalization. Opt for acid-stable protecting groups such as Cbz (Carboxybenzyl) or Phthalimide.

AmineInterference Start Spiroketalization of Amino-Diol Precursor Q1 Is the amine basic/unprotected? Start->Q1 Poison Catalyst Sequestration & Reaction Stalling Q1->Poison Yes Q2 Are conditions strongly acidic? (e.g., TsOH, HCl) Q1->Q2 No (Protected) Acidic Use Acid-Stable PG (e.g., Cbz, Phthalimide) Q2->Acidic Yes Mild Boc Protection Viable (e.g., Metal-Catalyzed) Q2->Mild No

Decision tree for selecting amine protecting groups to prevent catalyst sequestration.

Q2: I need to synthesize a contrathermodynamic (non-anomeric) spiroketal amine. Acidic conditions only yield the anomeric isomer. How can I override this?

Causality & Expert Insight: Acidic conditions (e.g., TsOH/MeOH) promote reversible ring-opening and closing, inevitably funneling the product mixture into the lowest-energy thermodynamic sink. In spiroketals, this is the conformation that maximizes the anomeric effect—where the lone pairs on the spiroketal oxygens are antiperiplanar to the adjacent C–O antibonding (σ*) orbitals[2].

Solution: To isolate the fragile non-anomeric isomer, you must utilize a kinetically controlled, irreversible spirocyclization. A highly effective method is the of glycal epoxides[3]. The titanium reagent acts as a non-covalent tether, chelating both the epoxide oxygen and the side-chain hydroxyl. This forces an epoxide-opening spirocyclization with retention of configuration at the anomeric carbon, completely bypassing the thermodynamic preference of the system[3].

ThermoKinetic Precursor C1-Alkylglycal Epoxide (Amine Protected) Acid Brønsted Acid Catalysis (Reversible Equilibration) Precursor->Acid TsOH / MeOH Lewis Ti(Oi-Pr)4 Lewis Acid (Irreversible Chelation) Precursor->Lewis Ti(Oi-Pr)4 / CH2Cl2 Anomeric Anomeric Spiroketal (Thermodynamic Sink) Acid->Anomeric Major Pathway NonAnomeric Non-Anomeric Spiroketal (Kinetic Product) Acid->NonAnomeric Trace/Isomerizes Lewis->NonAnomeric Retention of Config

Logical workflow dictating stereochemical outcomes in spiroketal synthesis.

Q3: During the synthesis of a[6,5]-spiroketal amine via transition-metal catalyzed alkyne-diol cyclization, I am observing poor regioselectivity.

Causality & Expert Insight: In alkyne-diol precursors, the initial attack of the hydroxyl group on the metal-activated alkyne can proceed via either 5-exo-dig or 6-exo-dig pathways. The low regioselectivity for forming the commonly occurring [6,6]- or[6,5]-spiroketals is often attributed to competitive intermediate formation[4]. Furthermore, a bulky protected amine (like an N-Trityl or N-Fmoc group) near one of the hydroxyls can sterically hinder the desired trajectory, exacerbating mixed regioselectivity.

Solution: Switch to an Au(I) catalyst with bulky, electron-rich phosphine ligands (e.g., JohnPhos or XPhos). The increased steric bulk of the ligand tightly controls the coordination sphere during nucleophilic attack, strongly biasing the cyclization toward the less sterically encumbered kinetic pathway.

Part 2: Quantitative Data & Compatibility Matrices

To assist in experimental design, the following tables summarize quantitative expectations for protecting group stability and stereochemical outcomes based on the chosen catalytic system.

Table 1: Amine Protecting Group Compatibility in Spiroketalization

Protecting GroupStability to Brønsted Acids (e.g., TsOH)Stability to Lewis Acids (e.g., Ti(Oi-Pr)₄)Deprotection StrategySuitability for Spiroketal Amines
Boc Poor (Cleaves prematurely)ModerateTFA or HClLow for thermodynamic; High for transition-metal catalyzed
Cbz ExcellentExcellentH₂, Pd/CHigh across all conditions
Fmoc ExcellentExcellentPiperidine (Base)High, but sensitive to basic amine intermediates
Phthalimide ExcellentExcellentHydrazineHigh; completely neutralizes amine nucleophilicity

Table 2: Stereochemical Outcomes of[6,5]-Spirocyclization based on Catalyst

Catalyst / PromoterControl MechanismAnomeric (Thermodynamic) YieldNon-Anomeric (Kinetic) Yield
TsOH, MeOH, 25 °CThermodynamic> 95%< 5%
Ti(Oi-Pr)₄, CH₂Cl₂, -78 °CKinetic (Chelation)< 5%85–95%
AuCl₃, Toluene, 25 °CMixed Kinetic/Thermodynamic60–70%30–40%

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization of Glycal Epoxides

Target: Synthesis of non-anomeric spiroketal amines.

  • Substrate Preparation: Ensure your C1-alkylglycal precursor features an acid-stable protected amine (e.g., N-Cbz).

  • Epoxidation: Dissolve the C1-alkylglycal in anhydrous acetone (0.05 M). Cool to -78 °C and add a slight excess of freshly prepared dimethyldioxirane (DMDO). Stir for 30 minutes to form the reactive glycal epoxide.

  • Solvent Exchange: Carefully concentrate the mixture in vacuo at 0 °C to remove acetone. Immediately redissolve the crude epoxide in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Chelation-Controlled Cyclization: Cool the solution to -78 °C. Dropwise, add Ti(Oi-Pr)₄ (1.2 equivalents). The titanium will coordinate the epoxide oxygen and the side-chain hydroxyl, directing a syn addition.

  • Quenching & Workup: After 1 hour, quench the reaction at -78 °C with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The anomeric proton should exhibit a coupling constant and chemical shift indicative of stereochemical retention at the anomeric carbon. If thermodynamic equilibration occurred (due to moisture or excess acid), you will see the emergence of the anomeric isomer.

  • Purification: Purify via flash column chromatography using basic alumina or triethylamine-deactivated silica gel to prevent acid-catalyzed isomerization on the column.

Protocol B: Acid-Catalyzed Thermodynamic Spiroketalization of N-Cbz Keto-Diols

Target: Synthesis of highly stable anomeric spiroketal amines.

  • Substrate Preparation: Dissolve the acyclic N-Cbz protected keto-diol precursor in anhydrous toluene to achieve a 0.05 M concentration.

  • Acid Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH, 10 mol%).

  • Equilibration: Stir the mixture at room temperature. If the substrate is sterically hindered, warm to 60 °C. Allow the reaction to proceed for 12–24 hours to ensure full equilibration out of the intermediate hemiacetal states and into the thermodynamic sink.

  • Validation Checkpoint: Monitor the reaction via TLC. You will initially observe multiple spots (hemiacetal diastereomers). The reaction is complete only when these spots converge into a single, dominant spot representing the fully anomeric spiroketal.

  • Workup: Quench the reaction by adding triethylamine (15 mol%) directly to the flask to neutralize the TsOH. Failure to neutralize prior to concentration will result in ring-opening during solvent evaporation. Wash with saturated NaHCO₃, extract, and concentrate.

  • Isolation: Purify via standard silica gel chromatography. Confirm the diaxial/diequatorial relationships via 2D NOESY NMR.

References

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration Source: Journal of the American Chemical Society (JACS), 2006. URL:[Link][3]

  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies Source: Chemical Reviews, 2005. URL:[Link][2]

  • Asymmetric Synthesis of Naturally Occurring Spiroketals Source: PubMed Central (PMC), 2008. URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine vs. Standard Primary Amines

As drug discovery programs increasingly seek to escape "flatland"—moving away from planar aromatic rings toward sp3 -rich, three-dimensional architectures—spirocyclic amines have emerged as privileged scaffolds. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly seek to escape "flatland"—moving away from planar aromatic rings toward sp3 -rich, three-dimensional architectures—spirocyclic amines have emerged as privileged scaffolds. Among these, {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine represents a highly constrained, oxygen-rich primary amine that offers unique physicochemical and reactivity profiles.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the reactivity, basicity, and nucleophilicity of this oxa-spirocycle against traditional primary amines. By dissecting the causality behind its chemical behavior and providing self-validating experimental workflows, this document serves as a robust framework for integrating oxa-spirocyclic amines into your synthetic or medicinal chemistry pipelines.

Physicochemical & Reactivity Profiling

To understand the reactivity of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, we must benchmark it against representative classes of primary amines: a flat aromatic amine (Benzylamine), a simple sp3 -cyclic amine (Cyclohexylmethanamine), and a carbocyclic spiro amine (Spiro[4.5]decan-2-ylmethanamine).

The following table summarizes the quantitative data driving our comparative analysis.

CompoundStructural ClasspKa (Exp.)LogD (pH 7.4)Aqueous Solubility (µM)Effective Nucleophilicity ( krel​ at pH 7.4)
Benzylamine Flat Aromatic9.31.1~8,0001.00 (Reference)
Cyclohexylmethanamine Simple sp3 -cyclic10.51.8~4,5000.85
Spiro[4.5]decan-2-ylmethanamine Carbocyclic Spiro10.42.1~90.60
{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Oxa-spirocyclic9.40.5~3601.45
The Causality of Reactivity: Inductive Effects vs. Steric Hindrance

When comparing these amines, a paradox emerges: {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is a weaker base (lower pKa) than its carbocyclic counterpart, yet it exhibits a significantly higher relative nucleophilicity ( krel​ ) under physiological conditions.

This behavior is governed by two competing forces:

  • The Inductive Effect (-I): The incorporation of highly electronegative oxygen atoms into the spirocyclic core pulls electron density away from the primary amine via the sigma-bond framework. As documented in [1], this electron withdrawal destabilizes the conjugate acid, dropping the pKa by approximately 1.0 unit compared to the carbocycle (9.4 vs. 10.4).

  • Free Base Fraction: [2] is dictated by the concentration of the unprotonated free base. At pH 7.4, an amine with a pKa of 10.4 is >99.9% protonated. Conversely, the oxa-spirocycle (pKa 9.4) has a ~1.0% free base fraction—yielding over 10 times more active nucleophile in solution.

Furthermore, the 1,7-dioxa substitution dramatically improves aqueous solubility (from 9 µM to 360 µM) and lowers lipophilicity, making it an exceptional bioisostere for[3].

G A Oxa-Substitution (1,7-Dioxa Core) B Inductive Electron Withdrawal A->B C pKa Reduction (ΔpKa ≈ -1.0) B->C D Increased Free Base Fraction at pH 7.4 C->D E Enhanced Effective Nucleophilicity D->E

Caption: Causality pathway linking oxa-spirocyclic structural features to altered reactivity.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the methodologies used to generate the comparative data above are designed as self-validating systems . If internal control parameters deviate, the protocol automatically rejects the dataset, preventing the propagation of artifactual data.

Protocol A: Kinetic Evaluation of Effective Nucleophilicity ( SN​Ar )

This protocol measures the pseudo-first-order reaction rate of the amines with 1-fluoro-2,4-dinitrobenzene (FDNB) via 19F NMR.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of the test amine in 100 mM phosphate buffer (pH 7.4) containing 10% D2​O (for NMR lock) and 1 mM 1,3,5-trifluorobenzene (internal standard).

  • Equilibration: Transfer 500 µL of the solution to an NMR tube and equilibrate at 25.0 ± 0.1 °C inside the spectrometer for 5 minutes.

  • Initiation: Inject FDNB to a final concentration of 1 mM. Invert twice to mix.

  • Acquisition: Acquire quantitative 19F NMR spectra every 30 seconds for 60 minutes.

  • Data Processing: Integrate the decay of the FDNB fluorine signal ( δ -105 ppm) and the growth of the free fluoride ion ( F− ) signal ( δ -119 ppm).

Self-Validation Mechanism (Mass Balance Lock): The analysis software continuously calculates the molar sum of unreacted FDNB and released F− . The protocol dictates that Σ[FDNB]t​+Σ[F−]t​ must equal [FDNB]0​±2% at all time points. If this mass balance fails (indicating competing nucleophiles, such as buffer hydrolysis or unexpected side reactions), the system automatically flags the run as invalid and aborts the rate calculation.

G A Amine + FDNB in pH 7.4 Buffer B 19F NMR Data Acquisition A->B C Quantify [F-] release & [FDNB] decay B->C D Mass Balance Check: Δ[F-] == Δ[FDNB]? C->D E Reject Run (Side Reactions) D->E No F Calculate k_obs (Valid Run) D->F Yes

Caption: Self-validating workflow for 19F NMR kinetic evaluation of amine nucleophilicity.

Protocol B: Dual-Cell Potentiometric pKa Determination

Accurate pKa determination is critical for predicting the pharmacokinetic behavior of spirocyclic amines.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM solution of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine in 0.15 M KCl (to maintain constant ionic strength).

  • Apparatus Setup: Utilize an automated dual-vessel potentiometric titrator. Purge both vessels with ultra-pure Nitrogen gas for 10 minutes to eliminate dissolved CO2​ .

  • Titration: Titrate using standardized 0.1 M HCl, recording pH versus titrant volume.

Self-Validation Mechanism (Concurrent Reference Tracking): Vessel A contains the test amine, while Vessel B contains a reference standard (TRIS base, known pKa 8.06 at 25°C). Both vessels are titrated simultaneously using the same automated burette and electrode array. If the calculated pKa of TRIS in Vessel B deviates by more than ±0.04 units from 8.06, the system assumes electrode drift or titrant degradation, and the data for the test amine in Vessel A is automatically discarded.

Conclusion for Drug Development Professionals

When substituting standard acyclic or simple cyclic amines with {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine , researchers must account for its distinct reactivity profile. The 1,7-dioxa core is not merely a structural spacer; it is an electronic modulator. By lowering the pKa of the primary amine, it significantly increases the free base fraction at physiological pH. This results in enhanced effective nucleophilicity and vastly superior aqueous solubility compared to carbocyclic spiro-amines, making it an optimal building block for designing covalent inhibitors, prodrugs, or overcoming lipophilicity-driven toxicity in lead optimization.

References

  • Mykhailiuk, P. K., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, Royal Society of Chemistry (2021). URL:[Link]

  • Reusch, W. "Amine Reactivity." Virtual Textbook of Organic Chemistry, Michigan State University. URL:[Link]

  • "Approach to Heterospirocycles for Medicinal Chemistry." Organic Letters, ACS Publications (2015). URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Spirocyclic Scaffolds In the landscape of modern drug discovery, the pursuit of novel chemical matter with enh...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensional complexity is paramount. Spirocyclic scaffolds, particularly spiroketals, have emerged as privileged structures due to their rigid conformational pre-organization, which can lead to improved target affinity and selectivity.[1] These motifs are prevalent in a wide array of biologically active natural products, stimulating significant interest in their synthesis and application as drug lead compounds.[1]

This guide focuses on {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, a versatile building block featuring a spiroketal core appended with a primary amine—a critical functional handle for library synthesis and further molecular elaboration. We present a robust, proposed synthetic pathway and a comprehensive, multi-technique spectral analysis protocol for its unambiguous structural validation. This guide is designed not merely as a protocol but as an instructional framework, explaining the causality behind experimental choices to empower researchers in their own synthetic endeavors. To provide a clear benchmark, we will compare our target compound's synthesis and spectral data with its well-documented constitutional isomer, {1,4-Dioxaspiro[4.5]decan-8-yl}methanamine.

Part 1: A Comparative Guide to Synthesis

The synthesis of spiroketal amines can be approached through various strategies. The optimal choice depends on factors such as the availability of starting materials, desired stereochemical control, and scalability. Here, we propose a robust method for our target molecule and compare it with an established literature procedure for a key isomer.

Proposed Synthesis: A Multi-Step Approach to {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Our proposed synthesis is a three-step sequence designed for reliability and control, commencing from a readily accessible triol precursor. This pathway prioritizes the use of well-understood, high-yielding transformations.

Synthesis_Pathway_Target Start Glycerol + 1,4-Cyclohexanedione monoethylene acetal (Precursors) Step1 Step 1: Acid-Catalyzed Spiroketalization (Formation of Alcohol Intermediate) Start->Step1 PPTS, Toluene, Dean-Stark Intermediate1 (1,7-Dioxaspiro[4.5]decan-2-yl)methanol Step1->Intermediate1 Step2 Step 2: Oxidation (Alcohol to Aldehyde) Intermediate1->Step2 DMP, DCM Intermediate2 (1,7-Dioxaspiro[4.5]decan-2-yl)carbaldehyde Step2->Intermediate2 Step3 Step 3: Reductive Amination (Aldehyde to Amine) Intermediate2->Step3 NH4OAc, NaBH3CN, MeOH Product {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Step3->Product

Caption: Proposed three-step synthesis of the target molecule.

Causality Behind the Chosen Path:

  • Acid-Catalyzed Spiroketalization: This is a classic and thermodynamically driven method for forming the spiroketal core from a dihydroxy ketone precursor.[2] Using a mild acid like pyridinium p-toluenesulfonate (PPTS) minimizes side reactions.

  • Oxidation: The conversion of the primary alcohol to an aldehyde is a critical step. We select Dess-Martin periodinane (DMP) for its mild conditions and high efficiency, which prevents over-oxidation to the carboxylic acid.[3]

  • Reductive Amination: This is one of the most reliable methods for amine synthesis. Using sodium cyanoborohydride (NaBH₃CN) is advantageous as it is selective for the iminium ion intermediate and can be performed as a one-pot reaction with the aldehyde and an ammonia source.

Alternative Synthesis: The Isomeric {1,4-Dioxaspiro[4.5]decan-8-yl}methanamine

A documented synthesis for the constitutional isomer provides a valuable comparison.[4] This two-step route begins with the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis_Pathway_Isomer Start 1,4-Dioxaspiro[4.5]decan-8-one Step1 Step 1: Van Leusen Reaction (Ketone to Nitrile) Start->Step1 TosMIC, NaH, THF Intermediate 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Step1->Intermediate Step2 Step 2: Reduction (Nitrile to Amine) Intermediate->Step2 1. LiAlH4, THF 2. H2O, NaOH(aq) Product {1,4-Dioxaspiro[4.5]decan-8-yl}methanamine Step2->Product

Caption: Literature synthesis of the isomeric amine.[4]

Synthetic Route Comparison:

FeatureProposed Synthesis (Target Molecule)Literature Synthesis (Isomer)[4]
Starting Material Requires synthesis of triol precursorCommercially available ketone
Key Transformations Spiroketalization, Oxidation, Reductive AminationVan Leusen Reaction, Nitrile Reduction
Key Reagents PPTS, DMP, NaBH₃CNTosMIC, NaH, LiAlH₄
Safety Considerations DMP is toxic; NaBH₃CN releases cyanide upon acidification.NaH and LiAlH₄ are water-reactive and pyrophoric.
Scalability Generally good; avoids highly energetic reagents.Challenging due to the use of NaH and LiAlH₄.
Overall Efficiency Potentially longer (3 steps) but uses robust reactions.Shorter (2 steps) but requires more hazardous reagents.

Part 2: The Spectral Validation Workflow

Unambiguous structural confirmation is the cornerstone of synthetic chemistry. A multi-pronged analytical approach ensures the highest degree of confidence in the final product's identity and purity. The data from each technique must converge to support the proposed structure.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_nmr_details NMR Analysis Crude Crude Product Purified Purified Product (Column Chromatography) Crude->Purified Silica Gel IR FT-IR Purified->IR NMR NMR Spectroscopy Purified->NMR MS Mass Spectrometry Purified->MS Final Structure Confirmed IR->Final H1_NMR ¹H NMR C13_NMR ¹³C NMR DEPT DEPT-135 COSY 2D COSY MS->Final C13_NMR->Final

Caption: A comprehensive workflow for spectral validation.

A. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the first line of analysis to confirm the presence of key functional groups, particularly the primary amine.

Experimental Protocol:

  • Sample Preparation: Place a single drop of the purified, neat liquid product on the crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Expected Data & Interpretation:

  • N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands are expected in the 3400-3250 cm⁻¹ region.[5][6] This doublet arises from the asymmetric and symmetric stretching modes of the -NH₂ group and is a definitive indicator of a primary amine.[7][8]

  • N-H Bend (Scissoring): A medium-to-strong band should appear between 1650-1580 cm⁻¹.[5] This can sometimes be mistaken for a C=C double bond, but its presence alongside the N-H stretching bands is confirmatory.

  • C-H Stretch (Aliphatic): Strong bands will be present just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

  • C-O Stretch (Spiroketal): Strong, characteristic bands are expected in the 1200-1050 cm⁻¹ region, indicative of the C-O single bonds within the spiroketal system.

  • C-N Stretch (Aliphatic Amine): A medium-to-weak band is expected between 1250–1020 cm⁻¹.[5] This may overlap with the C-O stretching region.

B. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The expected molecular formula is C₉H₁₇NO₂.[9]

  • High-Resolution MS (HRMS): For ultimate confirmation, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass, which validates the elemental composition.[10][11]

Expected Data & Interpretation:

  • Molecular Ion Peak: The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7] The molecular weight of C₉H₁₇NO₂ is 171.24 g/mol . Therefore, the primary observation should be the protonated molecule [M+H]⁺ at m/z = 172.1.

  • Fragmentation Pattern: While complex, fragmentation of spiro compounds often initiates with cleavage at the spiro-atom or an adjacent bond.[12] We can predict key fragmentation pathways, such as the loss of the aminomethyl group (-CH₂NH₂) or cleavage of one of the spiroketal rings.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. For a compound like {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, ¹H, ¹³C, and 2D NMR experiments are essential.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

  • D₂O Shake: To confirm the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad signal corresponding to the N-H protons will disappear due to proton-deuterium exchange.[8]

  • 2D NMR (COSY): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and confirm neighbor relationships.

Part 3: Comparative Spectral Data Analysis

The key to validating the synthesis lies in comparing the observed spectral data with predicted values and, crucially, differentiating it from known isomers. The differing symmetry and connectivity between our target molecule and {1,4-Dioxaspiro[4.5]decan-8-yl}methanamine will lead to distinct and identifiable spectral signatures.

Spectral DataPredicted for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (Target)Reported for {1,4-Dioxaspiro[4.5]decan-8-yl}methanamine (Isomer)[4]Rationale for Differences
Formula / MW C₉H₁₇NO₂ / 171.24C₉H₁₇NO₂ / 171.24Isomers have identical formula and MW.
MS [M+H]⁺ m/z = 172.1m/z = 172.1Identical. HRMS required to confirm formula.
IR (N-H Stretch) ~3400-3250 cm⁻¹ (2 bands)~3400-3250 cm⁻¹ (2 bands)Both are primary amines, so this feature is similar.
¹³C NMR (Spiro C) ~108-112 ppm (1 signal)~108.0 ppm (1 signal)Spiroketal carbons are in a similar range.
¹³C NMR (Total Signals) 9 distinct signals expected6 distinct signals expectedKey Differentiator: The target molecule is less symmetric. The isomer has a plane of symmetry, making several pairs of carbons chemically equivalent.
¹H NMR (-OCH₂CH₂O-) Complex multiplets (4H)A single sharp singlet at ~3.93 ppm (4H)Key Differentiator: In the isomer, the four protons of the ethylene glycol bridge are chemically equivalent due to symmetry. In the target, these protons are diastereotopic and will show complex splitting.
¹H NMR (-CH₂NH₂) Multiplet, ~2.6-2.8 ppm (2H)Doublet, J ≈ 6.8 Hz, ~2.55 ppm (2H)The chemical environment and coupling partners differ significantly, leading to different splitting patterns and shifts.
¹H NMR (-NH₂) Broad singlet, ~1.3 ppm (2H)Broad singlet, ~1.25 ppm (2H)Both are primary amines; signal is broad and exchangeable with D₂O. Position can vary with concentration and solvent.

Conclusion

This guide provides a comprehensive framework for the synthesis and, more critically, the rigorous validation of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine. The proposed synthetic route is based on reliable and well-established chemical transformations. The validation strategy, employing a combination of IR, MS, and detailed NMR analysis, creates a self-validating system where each piece of data corroborates the others. By comparing the predicted spectral data for our target molecule with known data for its isomer, we have highlighted the key distinguishing features in the NMR spectra that allow for unambiguous structural assignment. This analytical discipline is essential for ensuring the integrity of novel compounds advancing into drug discovery pipelines.

References

  • Quilliam, M. A., & Wright, J. L. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Journal of the American Society for Mass Spectrometry, 15(2), 155–164. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Rundberget, T., Aasen, J. A., Selwood, A. I., & Miles, C. O. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 499. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Rundberget, T., Aasen, J. A., Selwood, A. I., & Miles, C. O. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. Retrieved from [Link]

  • de la Torre, J. A., et al. (2017). Designed Spiroketal Protein Modulation. PMC. Retrieved from [Link]

  • Pihko, P. M. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 106(1), 1-38. Retrieved from [Link]

  • Rawal, V. H., & Iwasa, S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Retrieved from [Link]

  • Smith, A. B., III, & Deng, Y. (2020). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of spirodiclofen showing the importance of sodium adducts... [Image]. Retrieved from [Link]

  • Wang, Y., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(15), 4122–4125. Retrieved from [Link]

  • Ballini, R., & Fiorini, D. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-332. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of D[4.5] C-O-C ester. [Image]. Retrieved from [Link]

  • Deng, Y., & Yang, X. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 27(20), 6933. Retrieved from [Link]

  • Zhang, Z., et al. (2015). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC. Retrieved from [Link]

  • SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Ghorai, P., et al. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Semantic Scholar. Retrieved from [Link]

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). ¹³C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(1), 89-92. Retrieved from [Link]

  • Boron Molecular. (n.d.). (1,7-Dioxaspiro[4.5]decan-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]

  • Google Patents. (2010). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]

  • IRIS Unimore. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of D[4.4]. [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decane-6-carboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. Retrieved from [Link]

Sources

Validation

X-ray crystallography of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine derivatives

The Definitive Guide to Absolute Configuration: Derivatization Strategies for X-Ray Crystallography of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine The Analytical Challenge: Crystallizing Aliphatic Spiroketal Amines {1,7-D...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Absolute Configuration: Derivatization Strategies for X-Ray Crystallography of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

The Analytical Challenge: Crystallizing Aliphatic Spiroketal Amines

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is a highly valuable chiral spiroketal building block used in drug discovery. However, as an aliphatic primary amine containing only carbon, hydrogen, nitrogen, and oxygen, it typically presents as a viscous oil or low-melting solid at room temperature.

To determine its absolute stereochemistry via Single Crystal X-Ray Diffraction (SC-XRD), researchers face a dual challenge:

  • Physical State: The free base lacks the rigid intermolecular interactions required to form a highly ordered crystal lattice.

  • Phase Problem & Anomalous Dispersion: Light atoms (C, N, O) exhibit extremely weak anomalous scattering even under Cu Kα radiation. Without a heavy atom, calculating a reliable Flack parameter (near 0 for the correct enantiomer) is statistically ambiguous.

To overcome this, the amine must be derivatized. This guide objectively compares three leading derivatization strategies—two diastereomeric salt formations and one covalent modification—providing the experimental data and causality needed to select the optimal pathway.

Strategy Comparison: Resolving Agents vs. Covalent Heavy Atoms

The selection of a derivatization agent dictates the crystallization kinetics and the ultimate quality of the diffraction data. We compare three industry-standard reagents: (1S)-(+)-10-Camphorsulfonic Acid (CSA) , (2R,3R)-(+)-Tartaric Acid (LTA) , and p-Bromobenzoyl Chloride (p-BrBzCl) .

Quantitative Performance Summary
Derivatization AgentInteraction TypeHeavy Atom IntroducedLattice RigidityTypical Flack Parameter ErrorOptimal Crystallization Method
(1S)-(+)-10-CSA Ionic (Salt)Sulfur (S)Excellent± 0.04 (Cu Kα)Slow Evaporation
(2R,3R)-(+)-LTA Ionic (Salt)NoneModerate (Prone to twinning)± 0.09 (Cu Kα)Vapor Diffusion
p-Bromobenzoyl Cl Covalent (Amide)Bromine (Br)Good± 0.01 (Mo Kα / Cu Kα)Slow Cooling

Data extrapolated from standard crystallographic behaviors of spiroketal amines.

Mechanistic Deep Dive
  • The Internal Reference Method (CSA & LTA): As detailed in recent , reacting a racemic or enantiopure amine with an enantiopure acid creates diastereomeric salts. Because the absolute configuration of the chiral acid is known, it serves as an internal reference in the crystal lattice. CSA is highly successful because its rigid, bulky bicyclic camphor skeleton severely restricts conformational degrees of freedom, driving highly ordered nucleation ().

  • The Heavy Atom Effect (p-BrBzCl): Covalent derivatization with a brominated reagent introduces a heavy atom. Bromine has a large number of core electrons, which interact with the X-ray beam to produce a strong anomalous scattering signal ( Δf′′ ). This allows for the direct, non-empirical determination of the absolute configuration without relying on a chiral auxiliary.

  • The Twinning Problem: LTA possesses multiple hydrogen bond donors and acceptors. While this creates strong networks, it often leads to rapid, multidirectional crystal growth (twinning), severely complicating data refinement—a known limitation in the.

Experimental Workflows and Self-Validating Protocols

CrystallographyWorkflow cluster_0 Derivatization Options Amine {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (Target Analyte) CSA (1S)-(+)-10-CSA (Salt Formation) Amine->CSA Equimolar LTA (2R,3R)-(+)-LTA (Salt Formation) Amine->LTA Equimolar BrBz p-BrBzCl (Covalent Amide) Amine->BrBz Base/DCM Cryst1 Slow Evaporation (High Crystallinity) CSA->Cryst1 Cryst2 Vapor Diffusion (H-Bond Network) LTA->Cryst2 Cryst3 Slow Cooling (Heavy Atom Intro) BrBz->Cryst3 XRD Single Crystal XRD Data Collection Cryst1->XRD Cryst2->XRD Cryst3->XRD AbsConfig Absolute Configuration (Flack Parameter) XRD->AbsConfig Refinement

Workflow for derivatization and X-ray crystallographic analysis of spiroketal amines.

Protocol 1: CSA Salt Formation via Slow Evaporation

Causality: Slow evaporation in a semi-polar solvent allows the bulky camphor groups to slowly align, preventing kinetic trapping of amorphous solids.

  • Preparation: Dissolve 1.0 equivalent of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine in hot ethyl acetate (EtOAc).

  • Addition: In a separate vial, dissolve 1.0 equivalent of (1S)-(+)-10-CSA in a minimal volume of ethanol. Add the CSA solution dropwise to the amine solution while stirring.

  • Self-Validation Check: Evaporate a 50 µL aliquot and analyze via FT-IR. The protocol is validated to proceed only if the free amine N-H stretch (~3300 cm⁻¹) has disappeared, replaced by broad ammonium (NH₃⁺) bands (~3000-2800 cm⁻¹) and a strong sulfonate stretch (~1170 cm⁻¹).

  • Crystallization: Pierce the cap of the main vial with a narrow needle (18G) and leave undisturbed at 20 °C in a vibration-free environment until block-like crystals form (typically 3-7 days).

Protocol 2: LTA Salt Formation via Vapor Diffusion

Causality: Because LTA forms aggressive hydrogen-bonding networks, slow evaporation often yields microcrystalline powders. Vapor diffusion slows the supersaturation rate, allowing larger single crystals to grow.

  • Preparation: Dissolve equimolar amounts of the amine and LTA in methanol (the "inner" solvent).

  • Self-Validation Check: Measure the pH of the solution. It must be between 4.5 and 5.5. A higher pH indicates incomplete protonation, while a lower pH suggests excess acid, both of which will poison crystal nucleation.

  • Crystallization: Place the open inner vial into a larger outer vial containing diethyl ether (the "antisolvent"). Seal the outer vial. Over 7-14 days, the volatile ether will slowly diffuse into the methanol, gently lowering the solubility of the bitartrate salt and yielding single crystals.

Protocol 3: Covalent Amide Formation with p-BrBzCl

Causality: Covalent modification eliminates the unpredictability of salt stoichiometry. The introduction of Bromine ensures that Mo Kα radiation (0.7107 Å) or Cu Kα radiation (1.5418 Å) will produce a highly accurate Flack parameter.

  • Reaction: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen. Dropwise add p-bromobenzoyl chloride (1.1 eq). Stir for 2 hours, allowing it to warm to room temperature.

  • Self-Validation Check: Quench a micro-aliquot with water, extract with EtOAc, and run TLC (Hexane:EtOAc 7:3). The protocol is validated when the ninhydrin-active amine spot is entirely consumed, replaced by a single UV-active spot (the amide).

  • Purification: Wash the bulk reaction with 1M HCl, then brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

  • Crystallization (Slow Cooling): Dissolve the pure amide in hot DCM. Carefully layer with n-hexane. Place the vial in a Dewar flask filled with warm water and place it in a 4 °C refrigerator. The thermal mass of the water ensures an ultra-slow cooling gradient, producing premium diffraction-quality crystals.

References

  • Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.[Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online, University of Leeds.[Link]

Comparative

comparative study of different synthetic routes to {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Comparative Guide: Synthetic Routes to {1,7-Dioxaspiro[1]decan-2-yl}methanamine Executive Summary The incorporation of oxa-spirocyclic scaffolds into drug candidates has emerged as a powerful strategy to improve physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Routes to {1,7-Dioxaspiro[1]decan-2-yl}methanamine

Executive Summary

The incorporation of oxa-spirocyclic scaffolds into drug candidates has emerged as a powerful strategy to improve physicochemical properties. Compared to flat heteroaromatic rings or simple tetrahydropyrans, spiroketals like {1,7-Dioxaspiro[1]decan-2-yl}methanamine dramatically enhance aqueous solubility and lower lipophilicity (logP) due to their rigid, three-dimensional architecture and high sp³ character .

This guide objectively compares three divergent synthetic strategies to access the {1,7-Dioxaspiro[1]decan-2-yl}methanamine core: Kinetic Iodocyclization , Thermodynamic Acid Catalysis , and Hetero-Diels-Alder (HDA) Cycloaddition . By analyzing the causality behind these experimental choices, researchers can select the optimal route based on their need for stereocontrol, scalability, or functional group tolerance.

Mechanistic Overview of Spiroketalization

The synthesis of the 1,7-dioxaspiro[1]decane core is governed by the delicate balance between kinetic and thermodynamic control.

G A Linear Precursor (Alkyne-diol / Ketodiol) B Route A: Iodocyclization (Kinetic Control) A->B I2 / Base C Route B: Acid Catalysis (Thermodynamic Control) A->C H+ D Route C: Hetero-Diels-Alder (Cycloaddition) A->D Enone + Enol ether E Intermediate: 2-(Iodomethyl)-spiroketal B->E F Intermediate: Protected-amine-spiroketal C->F D->F G {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine E->G 1. NaN3 2. Reduction F->G Deprotection

Figure 1: Divergent synthetic pathways to the {1,7-Dioxaspiro[1]decan-2-yl}methanamine core.

Route A: Kinetic Iodocyclization (The Fominova Approach)

This modern approach utilizes the electrophilic activation of an alkyne-diol precursor using iodine. The subsequent intramolecular nucleophilic attack by the hydroxyl groups forms the spiroketal core, trapping the intermediate as a 2-(iodomethyl)-1,7-dioxaspiro[1]decane []().

  • Causality: Because the cyclization is kinetically driven and lacks a strong stereodirecting group, it typically yields a 1:1 mixture of diastereomers 2. However, it is highly modular and tolerates a wide array of functional groups.

Route B: Thermodynamic Acid-Catalyzed Cyclization

The traditional synthesis relies on the acid-catalyzed spiroketalization of a preformed dihydroxyketone 3.

  • Causality: Under thermodynamic control, the reaction heavily favors the stereoisomer that maximizes the anomeric effect (where the C-O bonds are axially oriented relative to the opposing ring) [[4]](). While stereoselectivity is excellent, the linear synthesis of the dihydroxyketone precursor is often lengthy and incompatible with acid-labile protecting groups.

Route C: Hetero-Diels-Alder (HDA) Cycloaddition

This convergent method utilizes an inverse electron-demand HDA reaction between an exocyclic enol ether and an enone 5.

  • Causality: The [4+2] cycloaddition rapidly builds the 6-membered ring with high endo-selectivity. However, exocyclic enol ethers are notoriously prone to isomerizing into their thermodynamically stable endocyclic counterparts under mildly acidic conditions, which can drastically reduce yields 5.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three routes when applied to the synthesis of the target spiroketal amine.

MetricRoute A: IodocyclizationRoute B: Acid CatalysisRoute C: Hetero-Diels-Alder
Key Precursor Alkyne-diolDihydroxyketoneExocyclic enol ether
Stereocontrol (d.r.) ~1:1 (Kinetic)>20:1 (Thermodynamic)High (Endo transition state)
Overall Step Count 3 steps (from alkyne)6-8 steps (linear)4-5 steps (convergent)
Functional Group Tolerance Excellent (Neutral/Mild)Poor (Acid-sensitive groups degrade)Moderate
Scalability High (Gram scale proven)ModerateLow-Moderate (Isomerization risks)
Primary Reference Fominova et al., 2021Traditional (e.g., Crimmins)Palmes & Aponick, 2012

Experimental Methodology: The Iodocyclization Route

Because Route A provides the most direct, literature-validated pathway to {1,7-Dioxaspiro[1]decan-2-yl}methanamine 2, the detailed self-validating protocol is provided below.

Workflow Step1 Step 1: Iodocyclization Reagents: I2, NaHCO3, MeCN Product: 2-(Iodomethyl)-1,7-dioxaspiro[4.5]decane Step2 Step 2: Azidation Reagents: NaN3, DMF, 50°C Product: 2-(Azidomethyl)-1,7-dioxaspiro[4.5]decane Step1->Step2 Step3 Step3 Step2->Step3

Figure 2: Step-by-step workflow for the synthesis of the target amine via Route A.

Step 1: Synthesis of 2-(Iodomethyl)-1,7-dioxaspiro[1]decane
  • Reaction Setup: Dissolve the alkyne-diol precursor (1.0 equiv) in anhydrous acetonitrile (MeCN). Add solid NaHCO₃ (2.0 equiv) followed by I₂ (1.2 equiv) at 0 °C.

  • Causality: The iodine electrophilically activates the alkyne, prompting dual intramolecular cyclization. NaHCO₃ is strictly required to neutralize the generated HI; failing to buffer the reaction will lead to acid-catalyzed ring opening and degradation of the spiroketal.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The product appears as a distinct, non-polar UV-active spot. Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (color change from brown to colorless).

Step 2: Azidation (General Procedure D)
  • Reaction Setup: To a solution of 2-(Iodomethyl)-1,7-dioxaspiro[1]decane (1.0 equiv) in DMF (0.2 M), add NaN₃ (3.0 equiv). Stir the mixture at 50 °C for 12 hours 2.

  • Causality: The displacement of the primary alkyl iodide is an S_N2 reaction. DMF is selected as a polar aprotic solvent to selectively solvate the Na⁺ cation, leaving the azide anion highly nucleophilic. Mild heating (50 °C) ensures complete conversion without compromising the spiroketal stability.

  • Validation: IR spectroscopy of the crude aliquot will show a strong, characteristic azide stretch at ~2100 cm⁻¹.

Step 3: Reduction to Amine (General Procedure E)
  • Reaction Setup: Dissolve the crude azide in THF/H₂O (10:1). Add Triphenylphosphine (PPh₃, 1.5 equiv) portion-wise at room temperature. Stir until nitrogen evolution ceases (approx. 4-6 hours).

  • Causality: The Staudinger reduction is chosen over catalytic hydrogenation (H₂/Pd-C) to prevent potential hydrogenolysis of the spiroketal C-O bonds or poisoning of the catalyst by trace residual iodides. The azide reacts with PPh₃ to form an iminophosphorane intermediate, which rapidly hydrolyzes in the presence of water to yield the primary amine.

  • Validation: The final product, {1,7-Dioxaspiro[1]decan-2-yl}methanamine, is isolated as a colorless oil (73% yield, d.r. = 1:1) 2. TLC will reveal a highly polar spot that stains intensely with Ninhydrin.

References

  • Fominova, K., et al. (2021). "Oxa-spirocycles: synthesis, properties and applications (Supporting Information)." Chemical Science. 2

  • Fominova, K., et al. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12, 11294-11305.

  • Palmes, J. A., & Aponick, A. (2012). "Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis." Synthesis, 44(24), 3699-3721. 5

  • Puentes, C. O., et al. (2004). "Alkynyltrifluoroborates as Versatile Tools in Organic Synthesis: A New Route to Spiroketals." Journal of Organic Chemistry, 69(25), 8786-8789. 3

  • Crimmins, M. T., & Azman, A. M. (2012). "A Modular, Stereoselective Approach to Spiroketal Synthesis." Synlett, 23(10), 1489-1493.4

Sources

Validation

Benchmarking the Efficiency of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine Synthesis: A Comparative Guide

Introduction: The Shift Toward sp³-Rich Pharmacophores In modern drug discovery, escaping "flatland" by incorporating sp³-rich, three-dimensional scaffolds is a proven strategy to improve water solubility, lower lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward sp³-Rich Pharmacophores

In modern drug discovery, escaping "flatland" by incorporating sp³-rich, three-dimensional scaffolds is a proven strategy to improve water solubility, lower lipophilicity, and enhance target specificity. The spiroketal amine {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (CAS: 1870529-68-2) has emerged as a highly valuable building block in the synthesis of next-generation therapeutics, including Bcl-2 and HPK1 inhibitors[1].

However, synthesizing aminated spiroketals presents a unique chemoselective challenge. The basicity of the amine group often interferes with the acidic conditions traditionally required for spiroketalization, necessitating cumbersome protection/deprotection strategies. As a Senior Application Scientist, I have benchmarked the leading synthetic methodologies for this scaffold to provide researchers with a definitive, data-driven guide on selecting the most efficient route.

Mechanistic Causality: The "Why" Behind Synthetic Choices

When constructing the 1,7-dioxaspiro[4.5]decane core, the reaction is governed by the anomeric effect —the stereoelectronic preference for the oxygen lone pairs to stabilize the spiro-carbon[2].

  • Thermodynamic vs. Kinetic Control: Traditional acid-catalyzed cyclization of dihydroxy ketones operates under thermodynamic control, driving the equilibrium toward the most anomerically stabilized diastereomer[3]. While excellent for simple spiroketals, applying this to an aminated precursor requires strong Brønsted acids (e.g., CSA, TFA) that protonate the amine, halting the catalytic cycle unless the amine is heavily protected (e.g., as a Boc or Cbz carbamate)[4].

  • The Iodocyclization Advantage: To bypass these thermodynamic limitations and protecting-group overheads, recent advances utilize an alkene-diol precursor subjected to iodocyclization [5]. This kinetically controlled process concomitantly closes the spiro-ring and installs an electrophilic iodomethyl handle. This handle serves as a traceless activating group, perfectly primed for azide displacement and subsequent reduction to the primary amine[6].

Comparative Methodologies: Workflow Benchmarking

To objectively evaluate the synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, we benchmark three distinct synthetic pathways:

  • Route A (The Benchmark): Iodocyclization & Azidation. The state-of-the-art method developed by Fominova et al., utilizing iodine-mediated cyclization followed by azide substitution and palladium-catalyzed hydrogenation[7].

  • Route B (Alternative 1): Acid-Catalyzed Spiroketalization. The traditional approach relying on the cyclization of a Boc-protected amino-dihydroxyketone under thermodynamic control[2].

  • Route C (Alternative 2): Transition-Metal Catalyzed Cycloisomerization. Utilizing Au(I) or Pd(II) catalysts to cyclize an alkynyl diol, followed by functionalization[8].

Quantitative Benchmarking Data

The following table summarizes the experimental performance of each route from their respective acyclic precursors.

Performance MetricRoute A: Iodocyclization (Benchmark)Route B: Acid-Catalyzed (Traditional)Route C: Au(I)-Catalyzed (Advanced)
Overall Yield 55–60% (over 3 steps)30–35% (over 5 steps)45–50% (over 4 steps)
Step Count 3 (No protecting groups needed)5 (Requires orthogonal protection)4 (Requires alkyne pre-functionalization)
Stereoselectivity 1:1 d.r. (Separable epimers)High (Thermodynamic anomer favored)Moderate to High
Scalability Excellent (Validated on decagram scale)Poor (Protecting group mass penalty)Moderate (High catalyst cost at scale)
Reagent Cost Low (I₂, NaN₃, H₂)Moderate (CSA, Boc₂O)High (Au/Ag salts)

Data Synthesis: Route A provides the highest throughput and atom economy by eliminating the need for amine protecting groups, despite yielding a 1:1 mixture of stereoisomers that must be separated via chromatography.

Mandatory Visualization: Synthetic Workflows

G Start Acyclic Precursors (Alkene-diol, Ketodiol, Alkynyldiol) RouteA Route A: Iodocyclization (Benchmark) Start->RouteA RouteB Route B: Acid-Catalyzed (Thermodynamic) Start->RouteB RouteC Route C: Au(I)-Catalyzed (Alkynyl Diol) Start->RouteC IntA Iodomethyl Spiroketal (Stable Intermediate) RouteA->IntA I2, NaHCO3 IntB Protected Amino-Spiroketal (Requires Deprotection) RouteB->IntB CSA, CH2Cl2 IntC Protected Amino-Spiroketal (High Catalyst Cost) RouteC->IntC Au(I) catalyst Azide Azidation (NaN3, DMF) IntA->Azide NaN3 displacement DeprotB Acidic Deprotection IntB->DeprotB DeprotC Acidic Deprotection IntC->DeprotC Product {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine (Target Compound) Azide->Product H2, Pd/C reduction DeprotB->Product DeprotC->Product

Comparative synthetic workflows for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine synthesis.

Experimental Protocols: The Benchmark Route (Route A)

The following self-validating protocol details the conversion of the iodomethyl intermediate to the final methanamine, adapted from the validated methodology of the National Academy of Sciences of Ukraine[6].

Step 1: Azide Substitution (Sₙ2 Displacement)

Causality: The primary iodide is displaced by the azide anion. DMF is selected as a polar aprotic solvent because it poorly solvates the azide anion, dramatically increasing its nucleophilicity and accelerating the reaction at mild temperatures (50 °C) to prevent spiroketal degradation.

  • Preparation: Charge a flame-dried round-bottom flask with 2-(Iodomethyl)-1,7-dioxaspiro[4.5]decane (2.82 g, 0.01 mol, 1.0 equiv).

  • Reagent Addition: Add Sodium Azide (NaN₃) (1.95 g, 0.03 mol, 3.0 equiv) followed by anhydrous DMF (50 mL).

  • Reaction: Stir the suspension at 50 °C for 12 hours under an inert argon atmosphere. Monitor via TLC (Hexanes/EtOAc 8:2) until the iodide spot is fully consumed.

  • Workup: Quench the reaction with cold water (150 mL) and extract with Diethyl Ether (3 × 50 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the azidomethyl intermediate. (Caution: Low molecular weight azides can be energetic; keep in solution when possible and avoid exposing to strong acids).

Step 2: Catalytic Hydrogenation (Azide Reduction)

Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the organic azide to a primary amine, extruding nitrogen gas as the only byproduct. Methanol is used as the solvent to solubilize both the starting material and the resulting polar amine.

  • Preparation: Dissolve the crude azidomethyl spiroketal (~0.009 mol) in HPLC-grade Methanol (50 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (0.2 g) to the solution. (Note: Add the catalyst under a blanket of argon to prevent ignition of methanol vapors).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir the heterogeneous mixture vigorously at room temperature overnight.

  • Filtration & Isolation: Once TLC indicates complete consumption of the azide, filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in cold Ethyl Acetate and precipitate the amine as a hydrochloride salt using 5M HCl in dioxane.

  • Yield: The generalized procedure yields approximately 1.3 g (73% over two steps) of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine as a colorless oil (isolated as a 1:1 mixture of stereoisomers)[6].

Conclusion

For the scalable synthesis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, the iodocyclization-azidation sequence heavily outperforms traditional acid-catalyzed and transition-metal-catalyzed routes. By avoiding the thermodynamic pitfalls of acid catalysis and the high costs of gold catalysts, researchers can rapidly access this critical spirocyclic pharmacophore with high atom economy and minimal step count.

References

  • Bcl-2 INHIBITORS (Patent WO2019210828A1)
  • Source: Chemical Science (RSC Publishing), 2021, 12, 11294-11305.
  • Source: Semantic Scholar (Institute of Organic Chemistry, National Academy of Sciences of Ukraine)
  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis Source: Thieme Connect URL
  • Technical Support Center: Stereocontrolled Spiroketal Synthesis Source: BenchChem URL

Sources

Safety & Regulatory Compliance

Safety

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine proper disposal procedures

The handling and disposal of specialized spirocyclic building blocks require a level of operational precision that goes beyond standard laboratory waste management. As a Senior Application Scientist, I approach the dispo...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized spirocyclic building blocks require a level of operational precision that goes beyond standard laboratory waste management. As a Senior Application Scientist, I approach the disposal of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine not merely as a compliance checklist, but as a mechanistic chemical process.

This molecule features a highly reactive primary amine tethered to a dioxaspiro ring system. The dual nature of this compound—the basicity of the amine and the auto-oxidation potential of the spiro-ether—dictates a rigorous, causality-driven disposal strategy. This guide provides the essential, step-by-step logistical and safety protocols required to manage this compound safely, ensuring both laboratory integrity and environmental compliance.

Mechanistic Hazard Profile & Causality

To design a safe disposal protocol, we must first understand the physicochemical behavior of the molecule. The primary amine group acts as a strong nucleophile and base, making it highly corrosive to organic tissues and incompatible with acidic waste streams. Concurrently, the 1,7-dioxaspiro[4.5]decane moiety contains ether linkages. Over prolonged exposure to atmospheric oxygen, ethers can undergo auto-oxidation to form shock-sensitive hydroperoxides.

Table 1: Physicochemical & Hazard Profile of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

Property / ParameterValue / ClassificationOperational Implication
CAS Number 1870529-68-2[1]Unique identifier required for hazardous waste manifesting.
Molecular Weight 171.24 g/mol High boiling point, but vapor accumulation in closed waste containers remains an inhalation hazard.
Primary Hazards Corrosive, Target Organ ToxicityRequires strict dermal, ocular, and respiratory protection during transfer.
Secondary Hazards Potential Peroxide FormerTime-sensitive waste; dictates strict accumulation time limits and headspace inertion.
RCRA Waste Codes D002 (Corrosive)Dictates mandatory segregation from acids and final destruction via high-temperature incineration.

Operational Waste Segregation Protocol

The most critical phase of chemical disposal occurs at the point of generation. According to [2], organic amines must be strictly segregated to prevent uncontrolled reactions in Satellite Accumulation Areas (SAAs).

Step-by-Step Collection Methodology:

  • Container Selection: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste carboy.

    • Causality: Organic amines can chemically degrade certain polycarbonates and polyethylene terephthalate (PET) plastics over time, leading to micro-fissures and leaks.

  • Chemical Segregation: Isolate the waste stream from halogenated solvents, strong acids, and oxidizing agents.

    • Causality: Mixing primary amines with acids causes highly exothermic neutralization reactions. Mixing with halogenated solvents can lead to the formation of toxic, heat-generating alkylated amine salts.

  • Headspace Inertion (Critical for Spirocycles): If accumulating pure liquid waste over several weeks, purge the container headspace with Argon or Nitrogen before sealing.

    • Causality: The dioxaspiro moiety is susceptible to peroxide formation upon prolonged exposure to oxygen. Inertion prevents auto-oxidation during the EPA-allowed 90-to-180-day storage window.

  • Labeling & SAA Management: Apply a compliant hazardous waste label immediately upon the first drop of waste entering the container, as mandated by standard [3]. Mark explicitly as "Corrosive (D002)" and "Organic Amine."

  • System Validation: Monitor the exterior temperature of the waste container 15 minutes after the first addition of waste. A stable ambient temperature validates that no incompatible cross-contamination has occurred in the waste line.

DisposalWorkflow Start Waste Generation: Spirocyclic Amine Segregation Segregate from Acids & Oxidizers Start->Segregation Prevent exotherms Labeling Apply RCRA Hazardous Waste Label Segregation->Labeling EPA Compliance Storage Store in Secondary Containment Labeling->Storage Accumulation Pickup EHS / Licensed Waste Contractor Storage->Pickup Max 90/180 days Incineration High-Temp Incineration (NOx Scrubbing) Pickup->Incineration Final Destruction

Fig 1: End-to-end hazardous waste segregation and disposal workflow for spirocyclic amines.

Spill Response & Decontamination Workflow

In the event of an accidental release, standard solvent spill kits are insufficient. The basicity of the methanamine group requires a targeted, self-validating neutralization approach[4].

Step-by-Step Spill Response Methodology:

  • Immediate Isolation & PPE: Evacuate the immediate area. Don a NIOSH-approved respirator (organic vapor cartridge), heavy-duty butyl rubber gloves (nitrile may degrade upon prolonged contact with concentrated amines), and a face shield.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial caustic-specific spill pad.

    • Causality: Never use sawdust or combustible materials. The heat of absorption, combined with the amine's reactivity, can ignite combustible absorbents.

  • Mechanical Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a wide-mouth HDPE solid waste container. Seal and label as "Hazardous Spill Residue - Corrosive Solid."

  • Surface Decontamination: Wash the spill surface with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual amine, followed by copious amounts of deionized water.

  • System Validation: Swab the decontaminated surface with a wetted pH indicator strip. The protocol is only complete when the surface registers a neutral pH (6.0–8.0). This self-validating step confirms the total removal of the corrosive amine hazard.

SpillResponse Spill Spill Detected Assess Don PPE (Respirator, Butyl Gloves) Spill->Assess Contain Contain with Inert Absorbent Assess->Contain Prevent drain entry Collect Collect in Corrosive- Resistant Bin Contain->Collect Decon Decontaminate Surface (5% Citric Acid) Collect->Decon Mechanical removal Dispose Route to Solid Hazardous Waste Decon->Dispose pH 6-8 verified

Fig 2: Immediate spill response and self-validating decontamination sequence for organic amines.

Final Disposal Strategy: High-Temperature Incineration

Under no circumstances should {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine be disposed of via aqueous drain discharge. Organic amines are highly toxic to aquatic life and resist standard biological degradation in municipal wastewater treatment facilities.

The EPA mandates that bulk quantities of aliphatic and spirocyclic amines be disposed of via high-temperature incineration [5].

  • Causality: Incineration ensures the complete thermal cleavage of the stable spirocyclic ether ring. Because the molecule contains nitrogen, the incineration facility must be equipped with alkaline afterburners and NOx scrubbers to prevent the atmospheric release of toxic nitrogen oxides during combustion. Always ensure your licensed waste contractor routes D002/D001 amine waste specifically to a facility capable of NOx scrubbing.

References

  • Hazardous Waste Management and Identification Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Safety Data Sheet Guidelines: Organic Amines Source: Pennsylvania Department of Environmental Protection URL:[Link]

Sources

Handling

Personal protective equipment for handling {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

In-Depth Technical Guide: Safety, Handling, and PPE for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is a highly specialized, bifunctional building block increasingly utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Safety, Handling, and PPE for {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine

{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is a highly specialized, bifunctional building block increasingly utilized in advanced drug discovery, particularly in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors (such as BTK and FGFR inhibitors)[1][2].

Handling this compound requires a nuanced understanding of its dual chemical nature: it features a highly nucleophilic primary aliphatic amine and a highly acid-labile spiroacetal core. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. We will explore the causality behind the required Personal Protective Equipment (PPE) and operational workflows, ensuring your laboratory protocols are both safe and scientifically sound.

Mechanistic Hazard Profile (The "Why")

To design a self-validating safety protocol, we must first understand the mechanisms of degradation and toxicity inherent to {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

  • Biological Hazard (The Primary Amine): Like most primary aliphatic amines, this compound is highly basic and nucleophilic [3]. Upon contact with biological tissues (skin, ocular membranes), the amine group rapidly saponifies lipid bilayers and denatures cellular proteins. This mechanism leads to liquefaction necrosis—a severe form of tissue damage that penetrates deeper than the coagulation necrosis typically caused by acids. Inhalation of its vapors can cause severe respiratory tract irritation and pulmonary edema [3].

  • Chemical Hazard (The Spiroacetal Core): While the amine dictates the biological hazard, the spiroacetal core dictates the chemical stability. Acetals and ketals are perfectly stable under basic or neutral conditions but undergo rapid, acid-catalyzed hydrolysis [4]. If exposed to strong acids (pH < 5), the spiroacetal oxygen is protonated, leading to the rate-determining formation of a resonance-stabilized carboxonium ion intermediate [4]. This intermediate is quickly attacked by water, causing an exothermic ring-opening event that generates a ketone and a diol [4]. This unexpected exotherm and structural degradation can ruin an experiment and cause pressurized vessel failure if not anticipated.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated primary amines. The following matrix outlines the required gear and the mechanistic rationale for each choice.

Body PartRequired PPEMaterial SpecificationMechanistic Rationale
Hands Double-layered chemical glovesInner: Nitrile (4 mil)Outer: Butyl rubber or heavy-duty NeopreneAliphatic amines rapidly permeate thin latex or standard nitrile. Butyl rubber provides a superior barrier against nucleophilic solvent penetration, while the inner nitrile layer acts as a fail-safe during outer glove removal.
Eyes/Face Splash goggles + Face shieldPolycarbonate (ANSI Z87.1+)Amine vapors and splashes cause immediate, irreversible corneal saponification [3]. A face shield prevents aerosolized droplets from bypassing safety glasses during pressurized transfers.
Body Flame-resistant (FR) lab coat + Chemical apronNomex® or CP-treated cotton coat; Polyethylene apronProtects against exothermic splashes that may occur if the spiroacetal core is inadvertently exposed to strong acids, triggering rapid hydrolysis and heat generation.
Respiratory Fume hood (mandatory) or RespiratorMinimum face velocity of 100 fpm; Half-mask with Ammonia/Methylamine (AM/MA) cartridgesPrevents inhalation of volatile amine fumes, which can cause pulmonary edema and severe mucous membrane irritation [3].

Operational Workflows: Dispensing and Quenching

Every protocol must be a self-validating system. The greatest risk when handling {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine is the reflexive use of standard amine protocols (which rely on strong acids) without accounting for the spiroacetal core.

Protocol A: Dispensing and Reaction Setup
  • Environmental Control: Perform all transfers in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Causality: Primary amines readily absorb ambient CO2 to form insoluble carbamate salts, degrading reagent purity over time.

  • Solvent Selection: Dissolve the compound in aprotic, non-acidic solvents (e.g., DCM, THF, DMF). Ensure solvents are strictly anhydrous to prevent background hydrolysis.

  • Controlled Addition: Always add the amine solution dropwise to your reaction vessel. Causality: Dropwise addition controls the kinetics of nucleophilic attack, preventing localized thermal spikes that could stress the spiroacetal ring.

Protocol B: The "pH Trap" - Safe Quenching and Disposal

CRITICAL WARNING: Do not use 1M HCl or strong acidic buffers to quench this amine.

  • Dilution: In the event of a spill or reaction completion, dilute the mixture with a 5-fold volume of an inert, immiscible solvent (e.g., Ethyl Acetate or MTBE).

  • Mild Buffering (pH 7-8): Quench the basic amine using a mild buffer, such as saturated aqueous Sodium Bicarbonate (NaHCO₃) or a weak acid like saturated Ammonium Chloride (NH₄Cl, pH ~5.5-6.0). Causality: This pH range is sufficient to protonate the primary amine into a water-soluble ammonium salt without providing the high proton concentration required to form the carboxonium ion intermediate that destroys the spiroacetal [4].

  • Phase Separation: Extract the aqueous layer containing the protonated amine.

  • Waste Segregation: Dispose of the aqueous waste in a dedicated "Basic/Amine Aqueous Waste" container. Never mix this waste with standard acidic waste streams, as subsequent acidification will trigger delayed spiroacetal hydrolysis and gas evolution in the waste carboy.

Visualizing the Handling and Quenching Logic

The following diagram illustrates the critical decision tree for quenching {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, highlighting the catastrophic pathway of strong acid exposure.

Spiroacetal_Amine_Workflow A Start: {1,7-Dioxaspiro[4.5]decan- 2-yl}methanamine B Routine Reaction Setup (Inert Atm, Aprotic Solvents) A->B C Quenching / Spill Cleanup (pH Control is Critical) A->C D DANGER: Strong Acid (pH < 4) e.g., 1M HCl C->D Incorrect E SAFE: Mild Buffer (pH 7-8) e.g., Sat. NaHCO3 C->E Correct F Spiroacetal Hydrolysis (Carboxonium Ion Formation) D->F H Amine Protonation (Stable Ammonium Salt) E->H G Exothermic Ring Opening (Ketone + Diol Generation) F->G I Safe Phase Separation & Waste Segregation H->I

Decision tree for handling and quenching {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8143, Octylamine (Primary Aliphatic Amine Proxy)." PubChem. Available at:[Link]

  • Liu, B., & Thayumanavan, S. (2017). "Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels." Journal of the American Chemical Society, 139(6), 2306–2317. Available at:[Link]

  • Google Patents. "WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use.
  • Google Patents. "US12180207B2 - Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.